molecular formula C12H15BrN2S B2606338 4-Mesitylthiazol-2-amine hydrobromide CAS No. 136382-38-2

4-Mesitylthiazol-2-amine hydrobromide

Cat. No.: B2606338
CAS No.: 136382-38-2
M. Wt: 299.23
InChI Key: TXUXFUGAENXPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Specific research applications and mechanisms of action for 4-Mesitylthiazol-2-amine hydrobromide are not currently established in available scientific literature. The 2-aminothiazole scaffold is recognized in medicinal chemistry as a privileged structure with diverse pharmacological potential. Researchers are exploring various 4- and 5-position substituted 2-aminothiazole derivatives for numerous applications . This compound is provided for investigational purposes to support the discovery and development of new chemical entities. For Research Use Only.

Properties

IUPAC Name

4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.BrH/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(13)14-10;/h4-6H,1-3H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUXFUGAENXPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)N)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Comparative Properties of 4-Mesitylthiazol-2-amine: Free Base vs. Hydrobromide Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Introduction

The 2-aminothiazole structure is a well-established pharmacophore in medicinal chemistry, forming the core of numerous drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The specific derivative, 4-Mesitylthiazol-2-amine, combines this privileged scaffold with a bulky, lipophilic mesityl (2,4,6-trimethylphenyl) group, presenting unique challenges and opportunities for drug development.

A critical decision in the journey of any ionizable Active Pharmaceutical Ingredient (API) from discovery to a viable drug product is the selection of its physical form. While the free base form of an amine is the parent molecule, its properties are often suboptimal for pharmaceutical applications. Salt formation is a powerful and widely employed strategy to modulate the physicochemical and biopharmaceutical characteristics of a drug candidate.[5][6][7]

This technical guide provides an in-depth, comparative analysis of 4-Mesitylthiazol-2-amine free base and its corresponding hydrobromide (HBr) salt. We will explore the fundamental differences in their properties, from solubility and stability to analytical signatures. The causality behind these differences will be explained, and field-proven experimental protocols will be provided for researchers, scientists, and drug development professionals to characterize and select the optimal form for their specific application.

Section 1: Molecular Overview and Salt Formation

The transformation from the free base to the hydrobromide salt is a straightforward acid-base reaction. The 2-aminothiazole moiety contains basic nitrogen atoms. The lone pair of electrons on the exocyclic amino group can accept a proton (H⁺) from hydrobromic acid (HBr). This protonation results in the formation of a positively charged ammonium cation, with the bromide anion serving as the counter-ion. The resulting ionic pair is the hydrobromide salt.

Salt_Formation FREE_BASE 4-Mesitylthiazol-2-amine (Free Base) C₁₂H₁₄N₂S SALT 4-Mesitylthiazol-2-aminium Bromide (HBr Salt) C₁₂H₁₅BrN₂S FREE_BASE->SALT + HBr (Protonation) HBR Hydrobromic Acid (HBr) SALT->FREE_BASE - HBr (Deprotonation / Base)

Caption: Acid-base reaction for the formation of the hydrobromide salt.

Section 2: Comparative Physicochemical Properties

The conversion of the neutral free base into its ionic salt form has profound consequences for its physical and chemical properties. These differences are fundamental to the selection process for drug development.

Property4-Mesitylthiazol-2-amine (Free Base)4-Mesitylthiazol-2-amine HBr (Hydrobromide Salt)Rationale for Difference
Molecular Formula C₁₂H₁₄N₂SC₁₂H₁₅BrN₂SAddition of one molecule of HBr.
Molecular Weight 218.32 g/mol 299.23 g/mol Additive mass of HBr (80.91 g/mol ).
Appearance Typically a crystalline solid.Typically a crystalline solid.Both forms are generally crystalline, but crystal habit may differ.
Melting Point ModerateSignificantly HigherStrong ionic forces in the salt's crystal lattice require more energy to overcome than the intermolecular forces (e.g., hydrogen bonds) in the free base crystal.[5]
Aqueous Solubility Very LowSignificantly HigherThe ionic nature of the salt allows for strong ion-dipole interactions with water, enhancing solubility.[8][9][10] The free base is dominated by its large, hydrophobic mesityl group.
Organic Solubility Soluble in non-polar solvents (e.g., DCM, Ether)Poorly soluble in non-polar solvents; soluble in polar protic solvents (e.g., Methanol).The neutral, lipophilic free base is more compatible with non-polar environments. The ionic salt requires polar solvents to solvate the ions.
Chemical Stability Less StableMore StableProtonation of the amine reduces its nucleophilicity and susceptibility to oxidative degradation pathways.[11]
Hygroscopicity Typically Low / Non-hygroscopicPotentially Moderate to HighHydrohalide salts, in general, have a tendency to absorb atmospheric moisture.[12][13]
Melting Point

The melting point is a primary indicator of the strength of the forces holding a crystal lattice together. For the free base, these are primarily van der Waals forces and hydrogen bonds. The hydrobromide salt, however, benefits from powerful electrostatic interactions between the positively charged aminium cation and the bromide anion. This ionic bonding creates a much more stable crystal lattice, which consequently requires significantly more thermal energy to disrupt, resulting in a higher melting point.[5]

Solubility

Solubility is arguably the most critical property improved by salt formation.[6][14]

  • Aqueous Solubility: The large, non-polar mesityl group makes the free base practically insoluble in water. Upon conversion to the hydrobromide salt, the molecule becomes ionic. Water, a highly polar solvent, can now effectively solvate the charged species through favorable ion-dipole interactions, dramatically increasing solubility.[15] This is paramount for developing oral or injectable drug formulations.

  • Organic Solvent Solubility: The relationship is inverted in non-polar organic solvents. The neutral free base is readily dissolved by solvents like dichloromethane or diethyl ether. The ionic salt is insoluble in such media because these low-polarity solvents cannot overcome the high lattice energy of the salt.

Stability

The chemical stability of an API is crucial for ensuring a long shelf-life and preventing the formation of degradation products. The exocyclic amine group in the free base is a potential site for oxidation. By protonating this amine to form the salt, its electron-donating and nucleophilic character is greatly diminished, rendering it less susceptible to oxidative degradation.[11] Furthermore, the more robust crystalline form of the salt can offer better protection against solid-state degradation.

Hygroscopicity

A significant consideration for salt forms is hygroscopicity—the tendency to absorb moisture from the air. While improving many properties, hydrohalide salts can be hygroscopic, which can negatively impact powder flow, stability, and manufacturing processes.[12] The degree of hygroscopicity depends on the specific salt and its crystal form. If the hydrobromide salt is found to be highly hygroscopic, it may require controlled, low-humidity conditions for storage and handling, or further investigation into alternative, less hygroscopic salt forms.[13][16]

Section 3: Synthesis and Preparation

Synthesis of 4-Mesitylthiazol-2-amine (Free Base)

A common and effective method for synthesizing substituted 2-aminothiazoles is the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thiourea. For 4-mesitylthiazol-2-amine, the likely precursors would be 2-bromo-1-mesitylethan-1-one and thiourea.

Preparation of the Hydrobromide Salt

The conversion to the hydrobromide salt is a standard laboratory procedure. The free base is dissolved in a suitable organic solvent, such as isopropanol or ethanol. A stoichiometric equivalent of hydrobromic acid is then added slowly with stirring. The salt, being less soluble in the organic solvent than the free base, will precipitate out of the solution. The solid is then collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting material, and dried under vacuum.

Section 4: Analytical Characterization Workflow

Distinguishing between the free base and its salt form is essential for quality control. A combination of spectroscopic and analytical techniques provides a definitive characterization.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Elemental Analysis FTIR FT-IR Spectroscopy (N-H vs N+-H stretch) MS Mass Spectrometry (Confirms mass, detects Br⁻) FTIR->MS NMR NMR Spectroscopy (¹H & ¹³C Chemical Shifts) NMR->MS MP Melting Point (Distinguishes forms) PXRD PXRD (Confirms crystal structure) MP->PXRD If Crystalline CHN Elemental Analysis (Confirms empirical formula) PXRD->CHN For Purity START Sample (Free Base or HBr Salt) START->FTIR Primary Analysis START->NMR Primary Analysis START->MP Primary Analysis

Caption: Workflow for the analytical characterization of the free base and salt.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is highly effective for distinguishing between an amine and its salt.[17]

    • Free Base: The spectrum will show characteristic N-H stretching vibrations for the primary amine group around 3300-3500 cm⁻¹.

    • HBr Salt: The spectrum changes dramatically. A very broad and strong absorption band appears at a lower frequency, typically between 2500-3000 cm⁻¹, which is characteristic of the N⁺-H stretching vibration in the ammonium salt. Additionally, N-H bending vibrations for the NH₂⁺ group will appear in the 1560-1620 cm⁻¹ region.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on or near the protonated nitrogen atom in the salt will experience a significant downfield shift (to a higher ppm value) compared to the free base. This is due to the deshielding effect of the positive charge. The chemical shift of the N-H protons themselves will also change and may appear as a broader signal.[20][21]

    • ¹³C NMR: Similarly, the carbon atoms adjacent to the protonated nitrogen will also be shifted downfield.

Other Analytical Techniques
  • Mass Spectrometry (MS): In positive-ion mode ESI-MS, both the free base and the salt will show a peak corresponding to the protonated free base, [M+H]⁺. However, in negative-ion mode, the salt sample will show a characteristic isotopic pattern for the bromide anion (⁷⁹Br and ⁸¹Br), which will be absent for the free base.[20]

  • Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen. The theoretical values for the free base (C₁₂H₁₄N₂S) and the HBr salt (C₁₂H₁₅BrN₂S) are different. A close match between experimental and theoretical values confirms the identity and purity of the respective form.

  • Powder X-Ray Diffraction (PXRD): As crystalline solids, the free base and its salt will have distinct crystal lattice structures, resulting in unique PXRD patterns. This technique is the gold standard for identifying the solid form and can distinguish between different polymorphs.

Section 5: Implications for Pharmaceutical Development

The choice between the free base and the hydrobromide salt directly impacts the entire drug development pipeline.

  • Formulation Strategy: The significantly enhanced aqueous solubility of the hydrobromide salt makes it the prime candidate for oral solid dosage forms (tablets, capsules) and aqueous-based liquid formulations (oral solutions, intravenous injections).[9] The free base would be limited to niche applications like non-polar topical formulations or potentially as a precursor for generating the salt in situ.

  • Bioavailability: For orally administered drugs, poor aqueous solubility is a major cause of low and erratic bioavailability. The higher solubility and faster dissolution rate of the HBr salt are expected to lead to more rapid and complete absorption from the gastrointestinal tract, resulting in improved bioavailability and more predictable therapeutic outcomes.[7]

  • Manufacturing and Stability (CMC): From a Chemistry, Manufacturing, and Controls (CMC) perspective, the salt form is often advantageous. Its typically higher melting point and robust crystalline nature can make it easier to handle, process, and purify on a large scale.[5][11] However, the potential for hygroscopicity is a critical parameter that must be carefully controlled during manufacturing and storage to ensure product quality and stability.

Section 6: Detailed Experimental Protocols

Protocol 1: Preparation of 4-Mesitylthiazol-2-amine Hydrobromide
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-Mesitylthiazol-2-amine free base in a minimal amount of anhydrous isopropanol (approx. 10-20 mL per gram of free base) with stirring at room temperature.

  • Acid Addition: While stirring, add 1.05 equivalents of a 48% aqueous solution of hydrobromic acid dropwise via a syringe.

  • Precipitation: A white precipitate should form almost immediately. Continue stirring the slurry at room temperature for 1-2 hours to ensure complete salt formation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol to remove any residual acid or unreacted free base.

  • Drying: Dry the resulting white solid under high vacuum at 40-50 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the salt using the analytical methods described in Section 4.

Protocol 2: Comparative Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
  • Sample Preparation: Add an excess amount of the test compound (either free base or HBr salt) to separate vials containing a fixed volume (e.g., 5 mL) of phosphate-buffered saline (PBS) at pH 7.4. The solid should be clearly visible at the bottom of the vial.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Sampling and Filtration: After equilibration, allow the vials to stand for 1 hour for the excess solid to settle. Carefully withdraw an aliquot from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Compare the determined concentration (in mg/mL or µg/mL) for the free base and the HBr salt.

Protocol 3: Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)
  • Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the sample onto the DVS instrument's microbalance.

  • Drying: Dry the sample under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.

  • Sorption/Desorption Cycle: Program the instrument to perform a sorption-desorption cycle.

    • Sorption: Increase the RH in stepwise increments (e.g., 10% steps) from 0% to 90% RH. At each step, hold the RH constant until the sample mass equilibrates ( dm/dt < 0.002% per minute).

    • Desorption: Decrease the RH in the same stepwise increments from 90% back down to 0% RH.

  • Data Analysis: Plot the change in mass (%) versus the relative humidity (%). The resulting sorption/desorption isotherm reveals the hygroscopic nature of the material. A significant mass gain indicates hygroscopicity.

Conclusion

The selection between the free base and a salt form is a pivotal decision in pharmaceutical development. For 4-Mesitylthiazol-2-amine, the conversion to its hydrobromide salt offers clear and significant advantages in the critical areas of aqueous solubility and chemical stability. These improvements are highly likely to translate into enhanced bioavailability and a more robust, manufacturable drug substance. While the potential for hygroscopicity associated with the hydrobromide salt requires careful assessment and management, the overall profile of the salt form presents a much more promising path for the development of a successful pharmaceutical product. The systematic characterization using the principles and protocols outlined in this guide will enable researchers to make an informed, data-driven decision.

References

  • Dr.Oracle. (2025).
  • Al-Ghananeem, A. M. (n.d.).
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
  • ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development.
  • Stahl, P. H. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • Pharma Learning In Depth. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. YouTube.
  • Heacock, R. A., & Marion, L. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.
  • Chemistry LibreTexts. (2020). 20.
  • RSC Publishing. (2025).
  • Holzer, W. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharmind.
  • ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.
  • Li, Y., et al. (2026). Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Purdue University. (n.d.). Amines.
  • Reddit. (2023). Identifying organic salts?. r/OrganicChemistry.
  • Koch, S. A., & Doyle, T. D. (1967). Direct determination of amine salt-base ratios by nuclear magnetic resonance spectrometry; correlation of acid strengths in chloroform by nuclear magnetic resonance and infrared spectrometry. Analytical Chemistry.
  • Li, Y., et al. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry.
  • ACS Earth and Space Chemistry. (2024).
  • MDPI. (2021).
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PMC. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

Sources

Technical Guide: Solubilization and Stability of 4-Mesitylthiazol-2-amine Hydrobromide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Mesitylthiazol-2-amine hydrobromide is a specialized heterocyclic building block often utilized in the synthesis of bioactive agents, dyes, and coordination complexes. Its structure combines a polar, ionic "head" (the thiazole-2-amine hydrobromide) with a bulky, lipophilic "tail" (the mesityl/2,4,6-trimethylphenyl group).

This duality creates specific challenges: while the hydrobromide salt form enhances solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the lipophilic mesityl group creates a high risk of precipitation ("crashing out") when diluted into aqueous biological buffers. Furthermore, 2-aminothiazoles possess specific oxidative liabilities in solution that require rigorous storage protocols.

This guide provides a standardized workflow for solubilization, storage, and application, ensuring data reproducibility in high-throughput screening (HTS) and medicinal chemistry workflows.

Physicochemical Profile
PropertyCharacteristicImpact on Solubilization
Core Scaffold Thiazole-2-aminePotential for H-bonding; nucleophilic nitrogen.
Substituent 4-Mesityl (2,4,6-trimethylphenyl)High lipophilicity; steric hindrance; reduces water solubility.
Salt Form Hydrobromide (HBr)Increases polarity; enhances solubility in DMSO/MeOH; potentially hygroscopic.
Solvent DMSO (Dimethyl Sulfoxide)High dielectric constant (

); solvates cationic salts effectively.

Solubility Protocol: Preparation of Stock Solutions

Objective: To prepare a stable, verified stock solution (typically 10 mM or 50 mM) while mitigating hygroscopic errors.

Theoretical vs. Empirical Solubility

While specific solubility limits vary by batch purity, 4-Mesitylthiazol-2-amine HBr is generally highly soluble in DMSO, often exceeding 100 mM . However, for biological applications, stock concentrations above 50 mM are discouraged due to the difficulty of mixing viscous DMSO solutions and the high risk of precipitation upon aqueous dilution.

Step-by-Step Solubilization Workflow

Critical Warning: Hydrobromide salts are hygroscopic.[1] Weighing must be performed rapidly, or in a desiccated environment, to prevent water mass error.

  • Mass Calculation: Calculate the required mass for the target volume.

    • Formula:

      
      
      
  • Vessel Selection: Use amber glass vials (borosilicate). Avoid polystyrene, which can leach plasticizers in 100% DMSO.

  • Solvent Addition: Add molecular biology grade DMSO (≥99.9%).

    • Technique: Add 80% of the calculated volume first to allow for volume expansion upon dissolution.

  • Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath at ambient temperature (25°C) for 5-minute intervals.

    • Note: Do not heat above 40°C, as this accelerates oxidative degradation of the amine.

  • Volume Adjustment: Bring to final volume with DMSO.

Visualization: Solubilization Logic Flow

SolubilizationWorkflow Start Solid Compound (Hygroscopic HBr Salt) Weigh Rapid Weighing (Amber Glass Vial) Start->Weigh AddDMSO Add DMSO (80% of Volume) Weigh->AddDMSO Sonicate Vortex & Sonicate (Max 40°C) AddDMSO->Sonicate Check Visual Inspection (Clear Solution?) Sonicate->Check Finalize Adjust to Final Vol & Aliquot Check->Finalize Yes Fail Add Co-solvent (e.g., 10% MeOH) Check->Fail No (Precipitate) Fail->Finalize Document Change

Figure 1: Logic flow for the preparation of DMSO stock solutions, incorporating checkpoints for solubility verification.

Stability and Storage Integrity

Research indicates that 2-aminothiazoles can undergo oxidative decomposition or dimerization in DMSO when exposed to light and air at room temperature [1].

Degradation Pathways
  • Oxidation: The free amine group is susceptible to oxidation, leading to colored impurities (often yellow/brown darkening of the solution).

  • Hygroscopicity: DMSO is extremely hygroscopic.[2] Absorption of atmospheric water causes two issues:

    • It alters the actual concentration of the stock.[3]

    • It reduces the solubility of the lipophilic mesityl compound, causing "invisible" micro-precipitation.

Storage Best Practices
ParameterRecommendationReason
Temperature -20°C (Short term), -80°C (Long term)Slows kinetic degradation rates.
Container Amber Glass or Polypropylene (PP)Protects from light; PP is DMSO-resistant.
Freeze/Thaw Max 5 cyclesRepeated expansion/contraction precipitates salts.
Atmosphere Argon/Nitrogen blanket (Optional)Prevents oxidation of the amine.

Aqueous Dilution: The "Crash Out" Risk

The most critical failure point for 4-Mesitylthiazol-2-amine HBr is dilution into aqueous assay buffers (PBS, Media). The HBr salt dissolves well in DMSO, but upon dilution, the hydrophobic effect of the mesityl group dominates.

The Mechanism of Precipitation

When DMSO stock is added to water:

  • DMSO molecules rapidly hydrogen-bond with water (exothermic).

  • The solvation shell around the mesityl group is stripped.

  • If the concentration exceeds the thermodynamic aqueous solubility, the compound aggregates and precipitates.

Mitigation Strategy: Serial Dilution

Never dilute directly from 100% DMSO to 0.1% DMSO in one step if the concentration is high. Use an intermediate step.

  • Bad: 10 mM Stock (100% DMSO)

    
     10 
    
    
    
    M Assay (0.1% DMSO). Risk: Immediate precipitation at the injection site.
  • Good: 10 mM Stock

    
     1 mM (10% DMSO/Water) 
    
    
    
    10
    
    
    M Assay.
Visualization: Dilution Equilibrium

DilutionRisk cluster_outcome Thermodynamic Outcome Stock DMSO Stock (10 mM) Solvated by DMSO Dilution Dilution into Aqueous Buffer (Rapid Mixing) Stock->Dilution Soluble Stable Solution (Below Saturation) Dilution->Soluble Low Conc (<10 µM) Precip Precipitation (Crash Out) (Hydrophobic Mesityl Aggregation) Dilution->Precip High Conc (>50 µM) Precip->Soluble Add Cyclodextrin or BSA Carrier

Figure 2: The thermodynamic fate of the compound upon aqueous dilution. High concentrations drive hydrophobic aggregation of the mesityl group.

Troubleshooting Guide

Scenario 1: Compound turns yellow/brown in storage.

  • Cause: Oxidation of the amine group.

  • Solution: Check purity via LC-MS. If >90% pure, it may still be usable. Future stocks should be stored under nitrogen.

Scenario 2: Visible precipitate immediately upon adding buffer.

  • Cause: The mesityl group is too lipophilic for the buffer system.

  • Solution:

    • Reduce final concentration.[4]

    • Add a carrier protein (e.g., 0.1% BSA) to the buffer before adding the compound. BSA binds lipophilic tails and keeps them in suspension.

    • Use a detergent (e.g., 0.01% Tween-20) in the assay buffer [2].

Scenario 3: Compound won't dissolve in DMSO even with sonication.

  • Cause: Formation of a stable crystal lattice or impurity.

  • Solution: Gently warm to 37°C. If still insoluble, acidify slightly with 1 eq. of HBr (aqueous) or switch to DMSO/Methanol (9:1) mix.

References

  • Ropponen, H. K., et al. (2021).[5] "Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem, 16(13), 2089–2093. Link

  • Waybright, T. J., et al. (2009). "Increasing the reliability of HTS: The use of detergents to prevent compound aggregation." Assay and Drug Development Technologies, 7(4), 370-381. Link

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. Link

Sources

Comprehensive Characterization Guide: 4-Mesitylthiazol-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the synthesis, characterization, and melting point determination of 4-Mesitylthiazol-2-amine hydrobromide , a critical intermediate in the development of Nek2/Hec1 inhibitors.

Executive Summary & Application Context

This compound (Systematic Name: 4-(2,4,6-trimethylphenyl)thiazol-2-amine hydrobromide) is a sterically congested thiazole derivative utilized primarily as a scaffold in medicinal chemistry.[1][2] Its significance lies in its role as a precursor for small molecule modifiers of the Hec1-Nek2 interaction , a pathway critical for mitotic progression in cancer cells (Qiu et al., 2009).

Unlike simple 4-phenylthiazoles, the mesityl group (2,4,6-trimethylphenyl) introduces significant steric bulk orthogonal to the thiazole plane. This structural feature restricts rotation, influences crystal packing, and consequently alters the melting point and solubility profiles compared to non-methylated analogs. This guide provides a self-validating protocol for synthesizing this compound and accurately determining its melting point, a key indicator of purity and salt formation.

Chemical Identity & Synthesis Logic

The synthesis of 2-aminothiazoles is classically achieved via the Hantzsch Thiazole Synthesis . For the mesityl derivative, the reaction involves the condensation of 2-bromo-1-mesitylethanone (


-bromoacetomesitylene) with thiourea .
Reaction Mechanism & Stoichiometry

The reaction proceeds through a nucleophilic attack of the thiourea sulfur on the


-carbon of the bromoketone, followed by cyclization and dehydration.
  • Reactants:

    • 2-Bromo-1-mesitylethanone (Electrophile)

    • Thiourea (Nucleophile)

  • Solvent: Ethanol or Methanol (Polar protic solvent facilitates the transition state).

  • Product: The hydrobromide salt precipitates directly from the reaction mixture upon cooling.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the critical pathway and isolation logic.

G Start Start: 2-Bromo-1-mesitylethanone + Thiourea Reflux Reflux in Ethanol (2-4 Hours) Start->Reflux Nucleophilic Attack Cooling Cool to 0°C (Precipitation) Reflux->Cooling Crystallization Filtration Vacuum Filtration Cooling->Filtration Isolation Wash Wash with Cold Acetone/Ether (Removes impurities) Filtration->Wash Purification Product 4-Mesitylthiazol-2-amine Hydrobromide (Solid) Wash->Product Salt Form FreeBase Optional: Neutralization (NaHCO3) -> Free Base Product->FreeBase Base Treatment

Caption: Logical workflow for the Hantzsch synthesis and isolation of this compound.

Melting Point Data & Characterization Protocol

Accurate melting point (MP) determination is the primary method for distinguishing the hydrobromide salt from the free base and confirming the absence of starting materials (thiourea MP: ~182°C; bromoacetomesitylene MP: ~50-55°C).

Expected Thermal Behavior

Literature values for specific mesityl-thiazole salts are sparse, but structural analogs provide a reliable range.

  • Free Base (4-Mesitylthiazol-2-amine): Typically melts in the range of 130–150°C (Analogous to 4-phenylthiazol-2-amine, MP 148°C).

  • Hydrobromide Salt: Ionic lattice forces significantly increase the melting point, often resulting in decomposition.

    • Target Range: >250°C (often with decomposition) .

    • Note: The presence of the mesityl group may lower the MP slightly relative to the phenyl analog due to disrupted packing efficiency, but the salt character dominates.

Experimental Protocol for MP Determination

To ensure data integrity, follow this self-validating protocol:

  • Sample Preparation:

    • Dry the isolated hydrobromide salt under vacuum at 50°C for 4 hours to remove solvated ethanol.

    • Grind the sample to a fine powder to ensure uniform heat transfer.

  • Capillary Method (Standard):

    • Pack the sample into a glass capillary (2-3 mm height).

    • Ramp Rate: 10°C/min until 200°C, then 1°C/min.

    • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction). Watch for darkening (decomposition).

  • Validation (DSC - Differential Scanning Calorimetry):

    • If available, use DSC to distinguish between melting (endothermic peak) and decomposition (exothermic/irregular baseline).

Data Recording Table

Use the following structure to standardize your characterization data.

ParameterValue / ObservationReference / Standard
Compound 4-Mesitylthiazol-2-amine HBrCAS: 81529-60-4 (Free Base)
Appearance White to Off-white Crystalline SolidVisual Inspection
MP (Onset) [Experimental Value] °CTarget: >250°C (Salt)
MP (Clear) [Experimental Value] °CRange < 2°C indicates high purity
Solubility Soluble in DMSO, Methanol; Insoluble in EtherPolarity Check
Recrystallization Ethanol / Diethyl EtherPurification Solvent

Structural Insights & Steric Hindrance

The mesityl group (2,4,6-trimethylphenyl) exerts a profound effect on the chemical reactivity and physical properties of the thiazole ring.

  • Nitration Resistance: As noted in authoritative texts (Metzger, 1979), 2-amino-4-mesitylthiazole cannot be nitrated . The ortho-methyl groups of the mesityl ring create a "picket fence" that sterically shields the thiazole C-5 position and prevents the planar alignment required for electrophilic aromatic substitution mechanisms.

  • Implication for Melting Point: This steric bulk prevents the flat, π-stacked arrangements common in simple thiazoles, potentially leading to a lower density crystal lattice but a higher stability against degradation compared to less substituted analogs.

Steric Influence Diagram

Sterics Mesityl Mesityl Group (Ortho-Methyls) Rotation Restricted Rotation Mesityl->Rotation Steric Clash Packing Altered Crystal Packing (Unique MP Signature) Mesityl->Packing Bulky Geometry Thiazole Thiazole Ring (C5 Position) Thiazole->Packing H-Bonding (Amine) Rotation->Thiazole Shields C5

Caption: Impact of the mesityl group on molecular conformation and crystal lattice properties.

Experimental Synthesis Procedure

Objective: Synthesis of this compound. Scale: 10 mmol.

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-bromo-1-mesitylethanone (2.41 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition: Add thiourea (0.76 g, 10 mmol) in one portion. The thiourea may not dissolve immediately.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3 hours. The solution should become clear and then potentially cloudy as the product forms.

  • Isolation:

    • Cool the mixture to room temperature, then to 0°C in an ice bath.

    • The hydrobromide salt will precipitate as a white or off-white solid.

    • Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold acetone (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials.

  • Drying: Dry in a vacuum oven at 45°C.

  • Yield Calculation: Expected yield is typically 70-85%.

Note on Free Base: If the free base is required (as used in Qiu et al., 2009), suspend the hydrobromide salt in water and neutralize with saturated aqueous


 until pH ~9. Extract with ethyl acetate, dry over 

, and concentrate.

References

  • Qiu, Z., et al. (2009). "Synthesis and biological evaluation of a series of novel inhibitor of Nek2/Hec1 analogues." Journal of Medicinal Chemistry, 52(6), 1757-1767. Link

  • Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Vol. 34. New York: Wiley-Interscience. (Reference for nitration resistance and steric properties). Link

  • BLD Pharm. (n.d.). "4-Mesitylthiazol-2-amine."[3][4][5] Product Catalog. Link

Sources

Methodological & Application

Application Note & Protocols: Amide Coupling Strategies for Sterically Hindered 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Importance of 2-Aminothiazoles

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4] The synthesis and modification of these molecules frequently involve the formation of an amide bond at the C2-amino group. However, chemists often encounter significant challenges when attempting this transformation, particularly when the aminothiazole or the coupling partner is sterically hindered.

These difficulties arise from a combination of two primary factors:

  • Reduced Nucleophilicity: The 2-amino group of the thiazole ring is analogous to an aniline, where the nitrogen lone pair is delocalized into the aromatic system. This electronic effect reduces the nucleophilicity of the amine, making it less reactive towards activated carboxylic acids compared to aliphatic amines.[5][6]

  • Steric Hindrance: Substituents at the 4 and 5 positions of the thiazole ring, or bulky groups on the carboxylic acid coupling partner, can physically obstruct the approach of the reacting centers. This steric clash dramatically slows down the rate of the desired amide bond formation, often leading to low yields or complete reaction failure with standard coupling methods.[7][8][9]

This application note provides a comprehensive guide for overcoming these challenges. We will explore the mechanistic basis for selecting appropriate coupling conditions, compare various classes of reagents, and provide detailed, field-proven protocols for the successful synthesis of sterically demanding amide-linked aminothiazoles.

G cluster_0 Challenges in Amide Coupling cluster_1 Inhibiting Factors Thiazole Sterically Hindered 2-Aminothiazole Amide Target Amide (Low Yield) Thiazole->Amide Slow Reaction CarboxylicAcid Bulky Carboxylic Acid CarboxylicAcid->Amide Steric Steric Hindrance (Physical Blockage) Steric->Thiazole Electronic Low Nucleophilicity (Electronic Deactivation) Electronic->Thiazole

Caption: Key factors complicating amide bond formation with 2-aminothiazoles.

Mechanistic Considerations and Reagent Selection

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid's carboxyl group to make it a better electrophile.[10] The choice of activating agent is paramount when dealing with challenging substrates.

G RCOOH Carboxylic Acid (R-COOH) Activated Activated Intermediate (e.g., Active Ester, Acyl Halide) RCOOH->Activated + Reagent Amine Hindered Amine (Ar-NH2) Amide Amide Product (R-CO-NH-Ar) Amine->Amide Reagent Coupling Reagent Reagent->Activated Activated->Amide + Amine Byproduct Byproducts Amide->Byproduct Reaction forms...

Caption: General workflow for coupling-reagent-mediated amide synthesis.

Common Reagent Classes and Their Suitability

Carbodiimides (EDC, DCC): While common in peptide synthesis, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often provide unsatisfactory results for sterically hindered and electron-deficient amines.[5][11][12] The O-acylisourea intermediate they form is highly reactive but can be prone to side reactions, such as rearrangement to a stable N-acylurea, especially when the subsequent nucleophilic attack by the hindered amine is slow.[11] The addition of nucleophilic catalysts like 1-Hydroxybenzotriazole (HOBt) can improve efficiency by forming a more stable active ester, but this is often insufficient for the most challenging substrates.[5][13]

Uronium/Aminium and Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are generally more potent and reliable for difficult couplings.[11][14][15]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for challenging couplings. HATU is based on the superior additive HOAt (1-Hydroxy-7-azabenzotriazole), which leads to faster reactions and lower rates of racemization compared to HOBt-based reagents.[15][16] It is highly effective for coupling both sterically hindered and electron-poor amines.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and effective reagent, though generally considered slightly less reactive than HATU for the most demanding cases.[15]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent that is also very effective. A key advantage over its predecessor, BOP, is that it does not produce the carcinogenic byproduct hexamethylphosphoramide (HMPA).[17]

Acyl Halides (Chlorides and Fluorides): Converting the carboxylic acid to a highly reactive acyl halide is a robust and often definitive strategy when other methods fail.[12][18]

  • Acyl Chlorides: Formed by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[19][20] The isolated acyl chloride is then reacted with the amine, typically in the presence of a non-nucleophilic base. This two-step procedure is highly effective for unreactive amines.[]

  • Acyl Fluorides: This method is exceptionally well-suited for sterically hindered couplings.[7][22][23] The small size of the fluorine atom minimizes steric repulsion in the transition state.[8] Acyl fluorides can be generated in situ from the carboxylic acid using reagents like Cyanuric Fluoride or, more recently, BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate), avoiding the need to isolate the sensitive intermediate.[8][20]

Decision-Making Workflow

The choice of method should be guided by the specific characteristics of the substrates.

G start Start: Analyze Substrates (Steric & Electronic Profile) cond1 Moderate Hindrance OR Electron Deficient Amine start->cond1 cond2 Severe Hindrance (e.g., di-ortho substituted acid) OR Previous methods failed start->cond2 cond1->cond2 No proc1 Method 1: High-Activity Reagent (HATU, COMU, PyBOP) cond1->proc1 Yes proc2 Method 2: Acyl Fluoride (in situ generation preferred) cond2->proc2 Yes proc3 Method 3: Acyl Chloride (isolate and couple) cond2->proc3 If Acyl Fluoride reagents are unavailable success Success proc1->success proc2->success proc3->success

Caption: A decision-making workflow for selecting an amide coupling strategy.

Comparative Data and Reagent Summary

The following table summarizes the characteristics of the recommended reagent classes for coupling with hindered aminothiazoles.

Reagent ClassExample(s)Mechanism of ActivationProsCons/Side Reactions
Uronium Salts HATU, HBTU, COMUForms a highly reactive HOAt or HOBt active ester in situ.[11]High yields, fast reactions, low racemization, one-pot procedure. HATU is especially potent.[15][16]More expensive than carbodiimides; can cause guanidinylation of the amine if used in large excess.[15]
Phosphonium Salts PyBOPForms a HOBt active ester in situ.[11]High efficiency, does not cause guanidinylation side reactions.[14]Can be slower than HATU; byproducts can complicate purification.
Acyl Fluorides Cyanuric Fluoride, BTFFHConverts R-COOH to the highly reactive R-COF.[8]Excellent for severely hindered substrates due to the small size of fluorine; can be generated in situ.[7][8]Reagents can be moisture-sensitive; may require elevated temperatures.[7]
Acyl Chlorides Oxalyl Chloride, SOCl₂Converts R-COOH to the highly reactive R-COCl.[12][19]Very robust and reliable for unreactive amines; reagents are inexpensive.[]Two-step process (isolation of acyl chloride); harsh conditions may not be suitable for sensitive substrates.
Mixed Anhydrides Isobutyl ChloroformateForms a mixed carbonic anhydride intermediate.[24]Inexpensive reagents; can be effective in some cases.Can lead to side products from attack at the wrong carbonyl; often less effective for hindered systems than modern reagents.[5][24]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Activity Coupling using HATU

This is the recommended first-line approach for moderately hindered or electron-deficient aminothiazoles.

Materials:

  • Sterically hindered 2-aminothiazole (1.0 equiv)

  • Carboxylic acid (1.1 - 1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 equiv) and the 2-aminothiazole (1.0 equiv).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.1-0.2 M.

  • Add HATU (1.2 equiv) to the solution. The mixture may turn yellow.

  • Add DIPEA (3.0 equiv) dropwise to the stirring solution at room temperature. Rationale: DIPEA is a bulky, non-nucleophilic base used to neutralize the hexafluorophosphate salt and the carboxylic acid, facilitating the reaction.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acyl Fluoride Coupling via in situ Generation

This protocol is highly effective for severely hindered substrates where other methods have failed.[7][8][22][23]

Materials:

  • Sterically hindered 2-aminothiazole (1.0 equiv)

  • Carboxylic acid (1.3 equiv)

  • BTFFH (1.5 equiv) or Cyanuric Fluoride (0.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Activation: To a dry, nitrogen-flushed flask, add the carboxylic acid (1.3 equiv) and dissolve it in anhydrous DCM.

  • Add BTFFH (1.5 equiv) followed by DIPEA (4.5 equiv). Rationale: BTFFH is a fluorinating agent that converts the carboxylic acid to the acyl fluoride in situ under mild conditions.

  • Stir this activation mixture at room temperature for 30-60 minutes.

  • Coupling: Add the 2-aminothiazole (1.0 equiv) to the activated mixture.

  • Seal the reaction vessel and heat to a temperature between 40 °C and 80 °C. The optimal temperature will depend on substrate reactivity and should be determined empirically.

  • Monitor the reaction progress by TLC or LC-MS over 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with DCM and wash sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (1x), and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Classical Acyl Chloride Coupling

A robust, two-step method for highly unreactive amines.

Materials:

  • Sterically hindered 2-aminothiazole (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv) or Thionyl chloride (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic anhydrous DMF (1-2 drops)

  • Pyridine or Triethylamine (TEA) (2.0-3.0 equiv)

Procedure:

  • Step 1: Acyl Chloride Formation a. To a dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (1 drop). b. Cool the solution to 0 °C in an ice bath. c. Add oxalyl chloride (1.5 equiv) dropwise. Gas evolution (CO₂, CO, HCl) will be observed. Rationale: Oxalyl chloride is a dehydrating agent that cleanly converts the carboxylic acid to the highly electrophilic acyl chloride. d. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. e. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride. Use this intermediate immediately in the next step.

  • Step 2: Amide Formation a. Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. b. In a separate flask, dissolve the 2-aminothiazole (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM. c. Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS. e. Work-up: Quench the reaction by adding water. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers and wash with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and brine. f. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive coupling agent. 2. Steric hindrance is too severe for the chosen method. 3. Base is not strong enough or is sterically hindered. 4. Reaction temperature is too low.1. Switch to a more powerful reagent (e.g., from HBTU to HATU). 2. Move up the workflow to a more robust method (e.g., from HATU to Acyl Fluoride). 3. Ensure an adequate amount of a strong, non-nucleophilic base like DIPEA or Collidine is used. 4. Gently heat the reaction (40-80 °C) and monitor for improvement/decomposition.
Side Product Formation 1. Guanidinylation of amine (with uronium reagents). 2. Rearrangement of O-acylisourea (with carbodiimides). 3. Decomposition of starting material or product.1. Use phosphonium reagents (PyBOP) or avoid a large excess of the uronium reagent.[14] 2. Avoid carbodiimides for these substrates; use a pre-activation strategy or a modern coupling reagent. 3. Run the reaction at a lower temperature or for a shorter duration. Ensure all reagents and solvents are anhydrous.
Difficulty in Purification 1. Byproducts from coupling reagent (e.g., DCU, HOBt). 2. Unreacted starting materials are close in polarity to the product.1. For carbodiimide reactions, use EDC as the urea byproduct is water-soluble.[11] For other reagents, an acidic/basic wash during work-up is crucial. 2. Optimize the stoichiometry to drive the reaction to completion. Consider a different chromatography solvent system or reverse-phase HPLC.

References

  • Jadhav, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Scientific Reports, 11(1), 1-9). [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • University of Copenhagen Research Portal. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • OUCI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Terrier, F., et al. (2006). Assessing the Nitrogen and Carbon Nucleophilicities of 2-Aminothiazoles through Coupling with Superelectrophilic 4,6-Dinitrobenzofuroxan. The Journal of Organic Chemistry, 71(16), 6013-6021. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. [Link]

  • Kaunas University of Technology ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

  • ResearchGate. (2023). Amide Bond Formation and Peptide Coupling. [Link]

  • HOBt and HBTU. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • National Institutes of Health. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Zhang, C., et al. (2019). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Angewandte Chemie, 131(41), 14819-14824. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]

  • Lu, K., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(10), 4344-4359. [Link]

  • Zhang, Y., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 57(7), 934-947. [Link]

  • PubChem. (n.d.). 2-Aminothiazole. [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide - Mixed Anhydrides. [Link]

  • Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267. [Link]

  • ResearchGate. (2018). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. [Link]

  • ResearchGate. (2019). Ranking 2-aminothiazoles on the nucleophilicity scale. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]

  • Wikipedia. (n.d.). 2-Aminothiazole. [Link]

Sources

Application Notes and Protocols for 4-Arylthiazol-2-amines in Anticancer Drug Discovery Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Prominence of 4-Arylthiazol-2-amines in Oncology

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Within this structural class, 2-aminothiazoles have garnered significant attention in anticancer drug discovery due to their versatile synthesis and broad spectrum of pharmacological activities.[2][3] This application note focuses on a specific subclass, 4-arylthiazol-2-amines, with a particular focus on the potential of bulky aryl substitutions, such as the mesityl group (2,4,6-trimethylphenyl), in modulating biological activity. While specific public-domain data on 4-mesitylthiazol-2-amine is emerging, the principles and protocols outlined herein are derived from extensive research on closely related 4-aryl and 4-methyl-2-aminothiazole analogs, providing a robust framework for the investigation of novel compounds in this family.[4][5]

Derivatives of this scaffold have shown promising results against a variety of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][6] Their mechanisms of action are often multifaceted, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key protein kinases involved in tumor progression, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5][7]

These application notes are designed for researchers, scientists, and drug development professionals. They provide a comprehensive guide to the synthesis, in vitro evaluation, and mechanistic characterization of 4-arylthiazol-2-amines as potential anticancer agents. The protocols included are detailed and self-validating, with explanations of the scientific rationale behind key steps to ensure experimental success and data integrity.

Synthesis of 4-Arylthiazol-2-amines: The Hantzsch Thiazole Synthesis

The most common and efficient method for synthesizing 4-substituted-2-aminothiazoles is the Hantzsch thiazole synthesis.[8] This reaction involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of 4-mesitylthiazol-2-amine, the starting materials would be 2-bromo-1-(2,4,6-trimethylphenyl)ethanone and thiourea.

General Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Thiourea: Add thiourea (1 to 1.2 equivalents) to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution and can be collected by filtration. If it does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired 4-arylthiazol-2-amine.

Hantzsch_Synthesis alpha_haloketone α-Haloketone (e.g., 2-bromo-1-mesitylethanone) reagents Ethanol, Reflux alpha_haloketone->reagents thiourea Thiourea thiourea->reagents product 4-Arylthiazol-2-amine (e.g., 4-Mesitylthiazol-2-amine) reagents->product MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate prepare_compound Prepare Compound Dilutions treat_cells Treat Cells with Compound (48-72h) prepare_compound->treat_cells add_mtt Add MTT Reagent (4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan (DMSO) add_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for MTT Cell Viability Assay.

Representative Data for 4-Arylthiazol-2-amine Derivatives:

The following table summarizes representative IC₅₀ values for various 4-arylthiazol-2-amine derivatives against different cancer cell lines, as reported in the literature. This data illustrates the potential of this compound class and provides a benchmark for new analogs.

Compound DerivativeCancer Cell LineIC₅₀ (µM)Reference
4-Methylthiazol-2-amine derivative 3aK562 (Leukemia)3.523[4]
4-Methylthiazol-2-amine derivative 6hU937 (Leukemia)1.515[4]
2-amino-4-phenylthiazole derivative 10HT29 (Colon)2.01[6]
4β-(thiazol-2-yl)amino-podophyllotoxin 46bA549 (Lung)0.16[6]
4β-(thiazol-2-yl)amino-podophyllotoxin 46bHepG2 (Liver)0.13[6]

Mechanistic Studies: Unraveling the Mode of Action

Apoptosis Detection: Annexin V/Propidium Iodide Staining

A common mechanism of action for anticancer drugs is the induction of apoptosis (programmed cell death). The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. [1]

In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. [1]Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. [1]

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with the 4-arylthiazol-2-amine derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL stock).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Viable cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M). [9]This can be analyzed by staining the cellular DNA with a fluorescent dye like propidium iodide and measuring the fluorescence intensity by flow cytometry.

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells and wash them with cold PBS.

  • Cell Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry, measuring the fluorescence of PI.

    • Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Kinase Inhibition Assays

Given that many 2-aminothiazole derivatives are known to be kinase inhibitors, it is crucial to investigate the effect of novel 4-arylthiazol-2-amines on relevant kinases. [2]VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy. [10]

This protocol is based on a luminescence-based kinase assay that measures the amount of ATP remaining after a kinase reaction.

  • Reagent Preparation:

    • Prepare a 1X kinase assay buffer.

    • Prepare a solution of recombinant human VEGFR-2 kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).

    • Prepare serial dilutions of the 4-arylthiazol-2-amine inhibitor.

  • Kinase Reaction:

    • In a white 96-well plate, add the kinase, substrate, and inhibitor dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Add a kinase detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. The luciferase reaction is dependent on the amount of ATP present.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • A lower luminescent signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC₅₀ value for the inhibitor.

Kinase_Inhibition_Pathway cluster_VEGF_Signaling VEGF Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis Inhibitor 4-Arylthiazol-2-amine (ATP-competitive inhibitor) Inhibitor->Dimerization Inhibits

Caption: Simplified VEGFR-2 Signaling and Inhibition.

Conclusion and Future Directions

The 4-arylthiazol-2-amine scaffold represents a promising starting point for the development of novel anticancer agents. The synthetic accessibility via the Hantzsch reaction allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. The protocols detailed in this application note provide a comprehensive framework for the in vitro characterization of these compounds, from initial cytotoxicity screening to more in-depth mechanistic studies of apoptosis, cell cycle effects, and kinase inhibition. Further investigations should focus on in vivo efficacy studies in relevant animal models and a broader profiling against a panel of cancer-related kinases to fully elucidate the therapeutic potential and selectivity of this exciting class of molecules.

References

  • Lakshmanan, I., Batra, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ResearchGate. Available at: [Link]

  • Choudhury, A. R. (2018). Protocol for Annexin V-FITC apoptosis assay? ResearchGate. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
  • Mishra, A., et al. (2025).
  • Wang, S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols. UC San Diego. Available at: [Link]

  • BenchChem. (2025). An In-depth Technical Guide to VEGFR-2 Inhibition. BenchChem.
  • BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Cell Cycle Analysis of Anticancer Agent 61 by Flow Cytometry. BenchChem.
  • CLYTE Technologies. (2025).
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
  • Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. Available at: [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. ResearchGate. Available at: [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available at: [Link]

  • Zhang, Y., et al. (n.d.). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Preprints.org.
  • Lesyk, R., et al. (n.d.).
  • Lesyk, R., et al. (2010). Synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety. PubMed. Available at: [Link]

  • Various Authors. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • Various Authors. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2-(4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl)
  • Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Chemical synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (5).
  • Kumar, R., et al. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine.
  • Various Authors. (n.d.). Using Imidazo[2,1-b]t[1][11]hiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. PubMed Central.

Sources

Technical Protocol: Conversion of 4-Mesitylthiazol-2-amine HBr to Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Principle

The conversion of 4-mesitylthiazol-2-amine hydrobromide to its free base is a critical intermediate step in drug discovery workflows, particularly when the thiazole amine is required as a nucleophile for subsequent coupling reactions (e.g., amide coupling, sulfonylation).

The Chemical Challenge

While conceptually simple, this specific substrate presents unique physicochemical challenges compared to simple alkyl thiazoles:

  • Lipophilicity: The mesityl group (2,4,6-trimethylphenyl) imparts significant lipophilicity (

    
    ), making the free base poorly soluble in water but highly soluble in organic solvents.[1]
    
  • Salt Solubility: The HBr salt often exhibits poor solubility in cold water due to the "greasy" mesityl tail, necessitating the use of protic co-solvents (Methanol or Ethanol) to ensure a homogeneous neutralization.

  • Basicity: The thiazole ring nitrogen (N3) is the site of protonation (

    
    ). Successful neutralization requires a base with a 
    
    
    
    significantly higher than 6.0.[1]

Reaction Scheme:


[1]

Materials & Equipment

Reagents
ReagentGradeRole
4-Mesitylthiazol-2-amine HBr >95% PurityStarting Material
Methanol (MeOH) ACS ReagentSolubilizing Co-solvent
Sodium Hydroxide (NaOH) 1N Aqueous Soln.[1]Neutralizing Base (Preferred)
Ammonium Hydroxide (NH₄OH) 28-30%Alternative Base (Volatile)
Dichloromethane (DCM) HPLC GradeExtraction Solvent (Method B)[1]
Sodium Sulfate (Na₂SO₄) AnhydrousDrying Agent
Equipment
  • pH Meter or Broad-range pH strips (0-14).[1]

  • Vacuum filtration setup (Buchner funnel).[1]

  • Rotary Evaporator (for Method B).[1][2][3]

Experimental Protocols

Two methods are provided. Method A is preferred for high-purity crystalline product. Method B is robust for small-scale or if the product "oils out."

Method A: Homogeneous Dissolution & Precipitation (Preferred)

Best for: >1g scale, obtaining crystalline solid.[1]

  • Dissolution:

    • Charge the 4-mesitylthiazol-2-amine HBr salt into a flask.

    • Add Methanol (MeOH) (approx. 5-10 mL per gram of salt).[1]

    • Critical Step: Warm the mixture to 40-50°C with gentle stirring until the salt fully dissolves. The mesityl group often prevents dissolution in cold water alone.

  • Preparation:

    • Add an equal volume of Distilled Water to the warm methanol solution. If a slight haze forms, add a small amount of MeOH until clear.

  • Neutralization:

    • Slowly add 1N NaOH (or 10% Na₂CO₃) dropwise to the stirred solution.

    • Monitor pH.[1][4][5] Continue addition until pH reaches 10–11 .

    • Observation: The free base will begin to precipitate as a white or off-white solid.

  • Crystallization:

    • Cool the suspension to 0–5°C (ice bath) and stir for 30 minutes to maximize yield.

  • Isolation:

    • Filter the solid using a Buchner funnel.

    • Wash 1: Wash the cake with water (3x) to remove inorganic salts (NaBr).

    • Wash 2: Wash with a small amount of cold 10% MeOH/Water to displace mother liquor.

    • Dry under vacuum at 40°C or in a desiccator.[1]

Method B: Biphasic Extraction

Best for: <500mg scale, or if the solid is amorphous/sticky.[1]

  • Suspension:

    • Suspend the HBr salt in Dichloromethane (DCM) (10 mL per gram). The salt will likely not dissolve.

  • Neutralization:

    • Add 1N NaOH (2 equivalents) to the suspension.

    • Stir vigorously for 15–20 minutes.

    • Mechanism:[6][7][8] The salt at the interface is deprotonated; the lipophilic free base immediately migrates into the DCM layer. The solid will disappear.

  • Separation:

    • Transfer to a separatory funnel.[1] Collect the organic (bottom) layer.[1][9]

    • Extract the aqueous layer once more with a small volume of DCM.

  • Work-up:

    • Combine organic layers.[1][10]

    • Wash with Brine (Sat. NaCl) to remove trapped water.[1]

    • Dry over Anhydrous Na₂SO₄ for 10 minutes.

    • Filter and concentrate on a rotary evaporator to yield the free base.

Workflow Visualization

G Start Start: 4-Mesitylthiazol-2-amine HBr SolubilityCheck Check Solubility in Water Start->SolubilityCheck MethodA_Start Method A: Precipitation (Preferred for Scale) SolubilityCheck->MethodA_Start If Crystalline Goal MethodB_Start Method B: Extraction (Small Scale / Oily) SolubilityCheck->MethodB_Start If Sticky/Small Scale DissolveMeOH Dissolve in warm MeOH (45°C) + Add Water MethodA_Start->DissolveMeOH AddBaseA Add 1N NaOH to pH 10 (Precipitate forms) DissolveMeOH->AddBaseA Filter Filter & Wash (H2O) AddBaseA->Filter End Pure Free Base Filter->End SuspendDCM Suspend in DCM + Add 1N NaOH MethodB_Start->SuspendDCM PhaseSep Separate Organic Layer (Free base in DCM) SuspendDCM->PhaseSep DryEvap Dry (Na2SO4) & Evaporate PhaseSep->DryEvap DryEvap->End

Caption: Decision matrix for selecting the optimal neutralization pathway based on scale and material properties.

Quality Control & Validation

After isolation, verify the conversion using the following metrics:

MetricHBr SaltFree BaseValidation Criteria
Appearance White/Off-white Crystalline SolidWhite/Yellowish SolidDistinct change in crystal habit.
Solubility Soluble in water (warm), MeOHInsoluble in water; Soluble in DCMTest solubility in DCM; clear solution indicates free base.[1]
¹H NMR (DMSO-d₆) Exchangeable protons (NH₃⁺) visible ~8-10 ppmNH₂ signal shifts upfield (~7.0 ppm)Disappearance of broad HBr salt protons.[1]
Melting Point Typically >250°C (dec)Distinct, sharp MP (lower than salt)Confirm against literature (approx 130-150°C depending on polymorph).[1]

Expert Insight: In the ¹H NMR, the signal for the aromatic protons on the mesityl ring may shift slightly upfield (0.05 - 0.1 ppm) upon deprotonation due to increased electron density in the thiazole ring shielding the substituent.

References

  • Hantzsch Thiazole Synthesis Context

    • Source: Hantzsch, A., & Weber, J. H. (1887).[1] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft.

    • Relevance: Foundational chemistry for the synthesis of the HBr salt precursor.
    • URL:

  • Solubility & Neutralization of Aminothiazoles

    • Source: Kashyap, S. J., et al. (2012).[1] Synthesis of 2-aminothiazoles... Journal of Advanced Pharmaceutical Technology & Research.

    • Relevance: Protocols for neutralizing thiazole hydrobromides using ammonia/hydroxide.[1]

    • URL:[Link]

  • General Amine Salt Neutralization Protocols

    • Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (1989).
    • Relevance: Standard operating procedures for amine liberation.[1]

    • URL:[Link][1]

  • pKa and Physical Properties of Thiazoles

    • Source: Brown, E. V., et al. (1974). The pKa's of Some Thiazoles. Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the pKa ~5.3 baseline for base selection.
    • URL:[Link][1]

Sources

Microwave-assisted synthesis of 2-amino-4-mesitylthiazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2-Amino-4-Mesitylthiazole

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of 2-amino-4-mesitylthiazole . While the classical Hantzsch thiazole synthesis is a staple in heterocycle chemistry, sterically hindered substrates—such as those containing the mesityl (2,4,6-trimethylphenyl) group—often suffer from sluggish kinetics and incomplete conversion under conventional reflux conditions.

By utilizing microwave (MW) irradiation, we overcome the steric energy barrier imposed by the ortho-methyl groups, reducing reaction times from 12 hours to under 15 minutes while eliminating the need for exogenous catalysts. This guide provides a self-validating workflow suitable for medicinal chemistry library generation.

Scientific Rationale & Mechanism

The Steric Challenge

The target molecule is synthesized via the condensation of 2-bromo-1-mesitylethanone (


-haloketone) and thiourea .
  • Conventional Limitation: The two ortho-methyl groups on the mesityl ring create significant steric bulk around the carbonyl center. This hinders the initial nucleophilic attack by the thiourea sulfur, necessitating prolonged heating (reflux in ethanol for >10 hours) which often leads to byproduct formation (oxidative decomposition of the thiourea).

  • The Microwave Solution: Dielectric heating provides rapid, uniform energy transfer. The dipolar polarization effect specifically targets the polar transition state, accelerating the rate-determining nucleophilic attack and facilitating the subsequent cyclodehydration step.

Reaction Mechanism

The reaction proceeds through a stepwise mechanism:

  • Nucleophilic Attack: Sulfur attacks the

    
    -carbon of the bromoketone (displacement of bromide).
    
  • Cyclization: Intramolecular attack of the amine nitrogen on the carbonyl carbon.

  • Dehydration: Loss of water to aromatize the thiazole ring.

HantzschMechanism Start Reagents: 2-Bromo-1-mesitylethanone + Thiourea Inter1 Intermediate A: S-Alkylated Thioformamidinium salt Start->Inter1 MW Irradiation (S-Attack, -Br⁻) Inter2 Intermediate B: Hydroxy-thiazoline (Cyclized) Inter1->Inter2 Intramolecular N-Attack Product Product: 2-Amino-4-mesitylthiazole (HBr Salt) Inter2->Product -H₂O (Aromatization) Note Steric Hindrance: Ortho-methyl groups block carbonyl approach Note->Inter1

Figure 1: Mechanistic pathway of the microwave-assisted Hantzsch synthesis highlighting the critical steps accelerated by dielectric heating.

Materials & Equipment

Reagents
ReagentMWEquiv.[1][2][3][4][5][6][7]Role
2-Bromo-1-mesitylethanone 241.13 g/mol 1.0Substrate (Lachrymator!)
Thiourea 76.12 g/mol 1.1 - 1.2Nucleophile
Ethanol (Absolute) SolventN/AHigh loss tangent (

) solvent for MW absorption
Ammonium Hydroxide (25%) ReagentExcessWorkup (Free base generation)
Equipment
  • MW Reactor: Single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator, or Anton Paar Monowave).

  • Vessel: 10 mL or 30 mL pressure-rated glass vial with crimp/snap cap.

  • Purification: Buchner funnel, vacuum pump.

Experimental Protocol

Step-by-Step Workflow

Step 1: Preparation

  • Weigh 241 mg (1.0 mmol) of 2-bromo-1-mesitylethanone into a 10 mL microwave vial.

  • Add 84 mg (1.1 mmol) of thiourea.

  • Add 3.0 mL of absolute ethanol.

  • Add a magnetic stir bar and seal the vial. Note: The solid may not dissolve completely at RT; this is normal.

Step 2: Microwave Irradiation Program the reactor with the following dynamic method:

  • Temperature: 100°C

  • Hold Time: 10 minutes

  • Pressure Limit: 250 psi (Safety cutoff)

  • Power: Dynamic (Max 150W)

  • Stirring: High

Step 3: Workup & Isolation

  • Allow the vial to cool to 50°C (using compressed air cooling on the reactor).

  • The reaction mixture will likely be a clear solution or contain a precipitate of the hydrobromide salt.

  • Pour the mixture into a beaker containing 10 mL of ice-cold water .

  • Basification: Dropwise add Ammonium Hydroxide (25%) until pH ~10. This neutralizes the HBr salt and precipitates the free amine.

  • Filtration: Filter the white/off-white solid under vacuum. Wash with cold water (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 45°C for 2 hours.

Step 4: Recrystallization (Optional validation) If purity is <95% by HPLC, recrystallize from hot ethanol/water (8:2).

Workflow Visualization

Workflow Weigh 1. Weigh Reagents (Ketone + Thiourea) Solvent 2. Add Solvent (EtOH, 3mL) Weigh->Solvent MW 3. MW Irradiation 100°C, 10 min Solvent->MW Cool 4. Cool & Dilute (Ice Water) MW->Cool Base 5. Basify (pH 10) (NH₄OH) Cool->Base Filter 6. Filter & Dry Base->Filter

Figure 2: Operational workflow for the synthesis of 2-amino-4-mesitylthiazole.

Data Analysis & Validation

Comparative Efficiency

The following table contrasts the microwave protocol against the traditional thermal reflux method for this specific mesityl derivative.

ParameterConventional RefluxMicrowave ProtocolAdvantage
Temperature 78°C (boiling EtOH)100°C (pressurized)Higher kinetic energy
Time 12 - 14 Hours10 Minutes70x Faster
Yield 55 - 65%88 - 94%Cleaner conversion
Purity (Crude) Low (requires column)High (precipitation only)Green chemistry
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Incomplete reaction due to extreme steric bulk.

    • Fix: Increase MW temperature to 120°C and time to 15 minutes. Ensure thiourea is in excess (1.2 equiv).

  • Issue: Dark Product.

    • Cause: Thermal decomposition of thiourea (formation of sulfur).

    • Fix: Reduce temperature to 90°C and extend time. Ensure inert atmosphere (flush vial with

      
       before capping).
      

Safety & Compliance

  • 
    -Haloketones (2-Bromo-1-mesitylethanone):  Potent lachrymators . Handle only in a functioning fume hood. Wear goggles and gloves.
    
  • Microwave Safety: Never heat sealed vessels in a domestic microwave. Use dedicated laboratory reactors with pressure sensors. Ethanol is flammable; ensure the vessel is rated for the vapor pressure generated at 100°C (~2-3 bar).

References

  • Rahatgaonkar, A., & Rathod, A. (2006).[4] Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. Asian Journal of Chemistry, 18(2), 1039–1042. Link

    • Establishes the baseline advantage of MW over reflux for substituted phenyl thiazoles (hours vs. minutes).
  • Potewar, T. M., et al. (2011). An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water.[8] Semantic Scholar. Link

    • Validates the green chemistry aspect and the use of aqueous/ethanol media for high yields.
  • BenchChem Protocols. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis. BenchChem.[1] Link

    • General grounding for the stoichiometry and workup of Hantzsch syntheses.
  • Hantzsch, A., & Weber, H. (1887).[9] Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

    • The foundational reference for the reaction mechanism.

Sources

Application Notes and Protocols for Bioconjugation Strategies Involving Thiazole Amine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Thiazole Amine Linkers in Bioconjugation

The field of bioconjugation has revolutionized modern medicine and biological research, enabling the precise linkage of molecules to create novel therapeutics, diagnostics, and research tools. At the heart of these innovations lies the linker—a critical component that bridges a biomolecule, such as an antibody, to a payload, like a cytotoxic drug in an Antibody-Drug Conjugate (ADC). The choice of linker is paramount, as it profoundly influences the stability, pharmacokinetics, and efficacy of the final conjugate.[1]

Thiazole amine linkers have emerged as a compelling class of chemical scaffolds in this domain. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, offers a unique combination of properties that make it an attractive component in linker design.[2][3] Its aromatic nature and potential for substitution allow for the fine-tuning of electronic properties and steric hindrance, which can enhance the stability of the resulting bioconjugate.[4] The presence of a primary amine group provides a versatile handle for conjugation to either the payload or the biomolecule, depending on the overall synthetic strategy. This guide provides a comprehensive overview of the strategies, protocols, and characterization methods for the successful application of thiazole amine linkers in bioconjugation.

I. Core Principles of Thiazole Amine Linker-Based Bioconjugation

The fundamental approach to utilizing thiazole amine linkers involves a bifunctional design. The linker must possess two reactive moieties: one to connect to the biomolecule and another to attach the payload. The thiazole ring itself forms a stable core of the linker, and the amine group can be either the point of attachment or a precursor to a reactive functional group.

The two predominant strategies for conjugating a thiazole amine linker to a biomolecule are:

  • Amine-Reactive Conjugation: This method targets the primary amines on the surface of proteins, most notably the ε-amino group of lysine residues.[5] A common approach is to functionalize the thiazole amine linker with an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with amines to form a stable amide bond.[6]

  • Thiol-Reactive Conjugation: This strategy is often preferred for more site-specific conjugation and targets the sulfhydryl groups of cysteine residues.[7] The thiazole amine linker can be derivatized with a maleimide group, which undergoes a Michael addition reaction with a thiol to form a stable thioether linkage.[8]

The choice between these strategies depends on the desired drug-to-antibody ratio (DAR), the nature of the biomolecule, and the importance of site-specific versus random conjugation.

II. Synthesis of a Bifunctional Thiazole Amine Linker: A Conceptual Workflow

While numerous synthetic routes to thiazole derivatives exist, a common and effective method is the Hantzsch thiazole synthesis.[9] This reaction typically involves the condensation of an α-haloketone with a thioamide.[9] To create a bifunctional linker suitable for bioconjugation, this core synthesis must be adapted to include orthogonal protecting groups and reactive handles.

The following diagram illustrates a conceptual workflow for the synthesis of a thiazole amine linker functionalized with a carboxylic acid, which can then be activated to an NHS ester for amine-reactive conjugation.

G cluster_0 Part 1: Thiazole Core Synthesis cluster_1 Part 2: Functionalization and Activation A α-Haloketone with Protected Amine C Hantzsch Thiazole Synthesis A->C B Thioamide with Carboxylic Acid Ester B->C D Protected Bifunctional Thiazole Linker C->D E Ester Hydrolysis D->E F Amine Deprotection D->F G Bifunctional Thiazole Amine Linker (Amine and Carboxylic Acid) E->G F->G H NHS Ester Activation G->H I Amine-Reactive Thiazole Linker H->I

Caption: Conceptual workflow for synthesizing an amine-reactive thiazole linker.

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments in thiazole amine linker-based bioconjugation.

Protocol 1: Amine-Reactive Conjugation of an NHS-Ester Functionalized Thiazole Linker to an Antibody

This protocol describes the conjugation of a pre-synthesized and activated thiazole amine linker to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • NHS-ester functionalized thiazole amine linker-payload construct

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes[11]

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody by dialysis against 1X PBS, pH 7.4.[12]

    • Adjust the antibody concentration to 2-10 mg/mL in PBS.[13]

    • Add one-tenth volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH to the optimal range for the NHS ester reaction.[11]

  • Linker-Payload Preparation:

    • Allow the vial of the NHS-ester functionalized thiazole linker-payload to warm to room temperature.

    • Prepare a 10 mM stock solution by dissolving the linker-payload in anhydrous DMSO. Vortex briefly to ensure complete dissolution.[11]

  • Conjugation Reaction:

    • Calculate the volume of the linker-payload stock solution needed to achieve the desired molar excess over the antibody. A starting point of a 10- to 20-fold molar excess is recommended.[14]

    • While gently stirring the antibody solution, add the calculated volume of the linker-payload stock solution dropwise.[11]

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[15]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[14]

    • Incubate for 15-30 minutes at room temperature.[14]

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove unreacted linker-payload and byproducts by size-exclusion chromatography or dialysis.[14]

    • If using a desalting column, equilibrate the column with PBS, pH 7.4, before loading the sample.[3]

    • Collect the fractions containing the purified ADC. The first colored peak to elute is typically the conjugate.

Mechanism Diagram: NHS Ester Reaction with a Primary Amine

G cluster_0 NHS Ester-Functionalized Thiazole Linker cluster_1 Primary Amine on Biomolecule cluster_2 Stable Amide Bond Formation linker Thiazole-Linker-Payload-C(=O)-O-N(C=O)₂CH₂CH₂(C=O) conjugate Thiazole-Linker-Payload-C(=O)-NH-Antibody linker->conjugate Nucleophilic Attack amine H₂N-Antibody amine->conjugate nhs N-hydroxysuccinimide conjugate->nhs Leaving Group

Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond.

Protocol 2: Thiol-Reactive Conjugation of a Maleimide-Functionalized Thiazole Linker to an Antibody

This protocol details the site-specific conjugation of a maleimide-functionalized thiazole linker to the cysteine residues of a mAb.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Maleimide-functionalized thiazole amine linker-payload construct

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Degassed PBS, pH 7.0-7.5[16]

  • Purification system: Size-exclusion chromatography or dialysis cassettes

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-10 mg/mL in degassed Reaction Buffer.[7]

    • To reduce the interchain disulfide bonds and expose the cysteine thiols, add a 10-fold molar excess of TCEP to the antibody solution.[16]

    • Incubate for 30-60 minutes at room temperature. It is not necessary to remove the TCEP before proceeding with the maleimide reaction.[16]

  • Linker-Payload Preparation:

    • Prepare a 10 mM stock solution of the maleimide-functionalized thiazole linker-payload in anhydrous DMSO.[17]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide-linker-payload stock solution to the reduced antibody solution while gently stirring.[17]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[16]

  • Purification of the ADC:

    • Purify the ADC from unreacted linker-payload and byproducts using size-exclusion chromatography or dialysis as described in Protocol 1.

Mechanism Diagram: Maleimide Reaction with a Thiol

G cluster_0 Maleimide-Functionalized Thiazole Linker cluster_1 Thiol on Biomolecule cluster_2 Stable Thioether Bond maleimide Thiazole-Linker-Payload-N(C=O)CH=CH(C=O) conjugate Thiazole-Linker-Payload-N(C=O)CH(S-Antibody)CH₂(C=O) maleimide->conjugate Michael Addition thiol HS-Antibody thiol->conjugate

Caption: Michael addition of a thiol to a maleimide to form a stable thioether bond.

IV. Characterization of the Thiazole-Linked Bioconjugate

After purification, it is essential to characterize the bioconjugate to determine its key properties, including the drug-to-antibody ratio (DAR), purity, and stability.

Determining the Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.

Method 1: UV-Vis Spectroscopy

This is a simple and rapid method for determining the average DAR.[18]

Procedure:

  • Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the payload (λmax).[19]

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and their respective molar extinction coefficients (ε).

  • The DAR is calculated as the molar ratio of the payload to the antibody.

Method 2: Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a powerful technique that separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, antibodies with different numbers of conjugated drugs will have different retention times.[20]

Procedure:

  • Inject the purified ADC onto a HIC column.

  • Elute with a decreasing salt gradient.

  • The resulting chromatogram will show peaks corresponding to ADCs with different DARs (e.g., DAR0, DAR2, DAR4).[21]

  • The weighted average DAR can be calculated from the relative area of each peak.[19]

Assessing Bioconjugate Stability

The stability of the linker is crucial for the in vivo performance of an ADC.[10] Premature release of the payload can lead to off-target toxicity.[4]

Protocol: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, mimicking physiological conditions.[22]

Procedure:

  • Incubate the purified ADC in human or mouse plasma at 37°C.[22]

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, analyze the samples by HIC-HPLC or LC-MS to determine the average DAR.[22]

  • A decrease in the average DAR over time indicates linker cleavage and payload release.[23]

V. Data Presentation: Stability of Thiazole-Containing Linkers

The inclusion of a thiazole moiety in a linker can contribute to its stability. The following table summarizes representative data on the stability of different linker types, highlighting the potential advantages of thiazole-based designs.

Linker TypeModification% Payload Release (24h in mouse serum)Reference
Val-CitStandard~100%[4]
m-Amide LinkerMeta-amide substitution50%[4]
Thiazole-containing Linker Thiazole substitution 45% [4]
Trifluoromethyl-Thiazole Linker Electron-withdrawing group on thiazole <10% [4]
Glutamic Acid-m-Amide LinkerPolar amino acid and m-amide7%[4]

This data is illustrative and specific results will vary depending on the full linker-payload structure and conjugation site.

VI. Conclusion and Future Perspectives

Thiazole amine linkers offer a robust and versatile platform for the development of advanced bioconjugates. Their inherent stability and the synthetic tractability of the thiazole core allow for the rational design of linkers with optimized properties. By carefully selecting the conjugation strategy and meticulously characterizing the final product, researchers can leverage the unique advantages of thiazole amine linkers to create next-generation therapeutics and research tools with enhanced performance and safety profiles. Future innovations in this area will likely focus on developing novel thiazole-based linkers with multi-functionality and precisely controlled release mechanisms, further expanding the capabilities of bioconjugation technology.

VII. References

  • Jagath Reddy, T., et al. (2020). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. ACS Medicinal Chemistry Letters, 11(11), 2257-2263. [Link]

  • Chen, Y., et al. (2018). Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy. In Antibody-Drug Conjugates (pp. 95-101). Humana Press, New York, NY. [Link]

  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay. [Link]

  • Yin, T., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

  • Tsumura, R., et al. (2018). Improving stability of antibody-drug conjugates in mouse models. Nature Communications, 9(1), 2486. [Link]

  • Singh, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]

  • Fleming, F. F., et al. (2025). The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. Journal of Organic Chemistry, 90, 4513-4517. [Link]

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. [Link]

  • Xu, K., et al. (2018). Assessing ADC Plasma Stability by LC-MS Methods. In Antibody-Drug Conjugates (pp. 191-201). Humana Press, New York, NY. [Link]

  • Martin, R. B., & Parcell, A. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift1. Journal of the American Chemical Society, 81(19), 5089-5095. [Link]

  • Wall, A., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(40), 10983-10989. [Link]

  • St. Amant, A. D., et al. (2023). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. RSC Medicinal Chemistry, 14(5), 903-910. [Link]

  • Kim, J., et al. (2019). Comparison of each drug-linkers. ResearchGate. [Link]

  • CellMosaic. (n.d.). HIC HPLC Analysis of Biopolymer, Conjugate, and ADC. [Link]

  • Agilent. (2024, October 15). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Fürth lab. (n.d.). This protocol outlines antibody conjugation by NHS-esters. [Link]

  • Khan Academy. (2019, January 19). synthesis of thiazoles. YouTube. [Link]

  • Li, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • SYNthesis med chem. (n.d.). Antibody Drug Conjugates. [Link]

  • Wang, L., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Research, 33(4), 791-806. [Link]

  • Cihan-Üstündağ, G., & Çapan, G. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4288. [Link]

  • Glen Research. (n.d.). Thiazole Orange NHS Ester. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of Molecular Structure, 1234, 130172. [Link]

  • ChemRxiv. (2025, September 28). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. [Link]

  • MDPI. (2025, August 1). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu2O for High-Efficiency Photocatalytic Tetracycline Degradation. [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 4-mesitylthiazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Mesityl Wall" Problem

In drug discovery, the 4-mesitylthiazole scaffold is a privileged motif. The mesityl group (2,4,6-trimethylphenyl) provides critical solubility and prevents metabolic oxidation at the 4-position. However, its orthogonality to the thiazole ring creates a "Mesityl Wall"—a zone of intense steric exclusion that shields the thiazole nitrogen (N3) and the adjacent C5 carbon.

This guide addresses the three most common failures reported by our users:

  • Inertness at C5 during direct arylation (C-H activation).

  • Catalyst Deactivation during Cross-Coupling at C2.

  • Uncontrolled Atropisomerism leading to inseparable mixtures.

Module 1: C-H Activation at C5 (The Bottleneck)

The Issue: Users frequently report <10% conversion when attempting to arylate the C5 position using standard palladium conditions.

The Mechanism (Why it fails): Thiazole C-H activation typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway (See Diagram 1). The 4-mesityl group exerts a "roofing effect" over C5. During the transition state, the palladium catalyst—bound to a bulky carboxylate ligand—must approach C5. The ortho-methyl groups of the mesityl ring physically clash with the incoming Pd-ligand complex, raising the activation energy significantly.

Troubleshooting Protocol:

ParameterStandard Condition (Fail)Optimized Condition (Pass) Technical Rationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂Pd(OAc)₂ (5 mol%) Pd(0) sources are sluggish here. Pd(II) is required to initiate the CMD cycle immediately.
Ligand PPh₃ or XPhosPCy₃ or P(t-Bu)₃ While counter-intuitive, electron-rich alkyl phosphines stabilize the active Pd species better than biaryl ligands in this specific CMD manifold.
Acid Additive None / Acetic AcidPivalic Acid (30 mol%) CRITICAL: Pivalate acts as a "proton shuttle." Its steric bulk prevents it from binding too tightly to Pd, keeping the catalyst active, while its basicity assists deprotonation [1].
Base Cs₂CO₃K₂CO₃ Cesium can sometimes aggregate; Potassium offers the ideal solubility profile in DMA/Toluene mixtures.

Step-by-Step Workflow:

  • Charge reaction vessel with 4-mesitylthiazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2.0 equiv).

  • Add Pivalic Acid (30 mol%) . Note: Do not substitute with acetic acid; the pivalate effect is essential for lowering the CMD energy barrier.

  • Add Ligand: PCy₃-HBF₄ (10 mol%).

  • Solvent: DMA (0.2 M). Degas thoroughly.

  • Heat to 120°C . Note: The steric barrier requires high thermal energy. 80°C is insufficient.

Visualization: The CMD Pathway

CMD_Mechanism Fig 1: Concerted Metalation-Deprotonation (CMD) Cycle. The 'Steric Clash Zone' is where the mesityl group hinders Pd approach. Start Pd(OAc)2 Pre-catalyst Active Active Species [Pd(Piv)(L)]+ Start->Active Ligand Exchange + PivOH Coordination Substrate Coordination (Steric Clash Zone) Active->Coordination + 4-Mesitylthiazole TS CMD Transition State (Rate Limiting) Coordination->TS Base-Assisted Deprotonation Product C5-Arylated Product TS->Product Reductive Elimination Product->Active Regeneration

Module 2: Cross-Coupling at C2 (The Electronic Trap)

The Issue: When coupling 2-bromo-4-mesitylthiazole with boronic acids (Suzuki), users observe Protodehalogenation (replacement of Br with H) instead of the desired C-C bond.

The Mechanism: The electron-rich mesityl group pushes electron density into the thiazole ring. This makes the oxidative addition of Pd(0) into the C2-Br bond slower than usual.[1] If oxidative addition is slow, the active Pd(0) species sits idle and can be quenched by trace moisture or solvent protons, leading to reduction of the bromide [2].

Troubleshooting Protocol:

  • Q: Why am I getting the reduced product (H instead of Ar)?

    • A: Your oxidative addition is too slow. You need a "hotter" catalyst system.

  • Q: Can I use standard Pd(PPh₃)₄?

    • A: No. Triphenylphosphine is too weak a donor for this electron-rich system.

Recommended System (The "Buchwald Fix"): Use Pd-G4-XPhos or Pd-G4-SPhos precatalysts.

  • Why? These precatalysts generate the active Pd(0)-Ligand species immediately upon heating, preventing the "induction period" where side reactions occur. The bulky biaryl ligands (XPhos) form a "pocket" that facilitates the coupling of sterically hindered partners [3].

Visualization: Troubleshooting Logic

Troubleshooting_Logic Fig 2: Decision Matrix for C2-Coupling Failures. Problem Low Yield in Suzuki Coupling Check1 Is the byproduct Protodehalogenated (H)? Problem->Check1 Yes1 Yes Check1->Yes1 No1 No (SM Recovered) Check1->No1 Solution1 Issue: Slow Oxidative Addition Fix: Switch to Pd-G4-XPhos Strict Anhydrous Conditions Yes1->Solution1 Solution2 Issue: Steric Bulk at Boronic Acid Fix: Switch to Ba(OH)2 base Increase Temp to 110°C No1->Solution2

Module 3: Atropisomerism (The Hidden Variable)

The Issue: Researchers isolate a pure compound, but the NMR spectrum shows "doubled" peaks or broad signals, often mistaken for impurities.

The Explanation: The bond between C4 (thiazole) and C1 (mesityl) has a high rotational barrier (~20-24 kcal/mol). If you functionalize C5 with a large group (e.g., a phenyl ring), you lock the rotation of the mesityl group relative to the thiazole plane. This creates axial chirality (atropisomers).

  • At room temperature, the rotation is slow on the NMR timescale (broad peaks).

  • If the barrier is high enough, you can actually separate the P and M enantiomers via chiral HPLC.

Guidance:

  • Variable Temperature (VT) NMR: Run the NMR at 80°C. If the peaks coalesce into sharp singlets, you have restricted rotation, not impurities.

  • Implication: If you are developing a drug, you must determine if the atropisomers are stable (separable) or rapidly interconverting. Stable atropisomers are considered distinct chemical entities by the FDA.

FAQ: Frequently Asked Questions

Q1: Can I alkylate the nitrogen (N3) to make a thiazolium salt? A: It is extremely difficult. The 2,6-dimethyl groups of the mesityl ring hang directly over the N3 lone pair. Standard alkyl halides (MeI, BnBr) will not react.

  • Workaround: Use Trimethyloxonium tetrafluoroborate (Meerwein's salt) . It is a much more aggressive electrophile (hard alkylating agent) and can sometimes overcome the steric block.

Q2: I'm seeing "Palladium Black" precipitate immediately. Why? A: This indicates your ligand is dissociating from the metal, or the concentration is too high.

  • Fix: Add 10-20% excess ligand relative to Pd. Ensure your solvent (DMA/DMF) is free of amines.

Q3: Why is 2-position lithiation (n-BuLi) giving a complex mixture? A: The mesityl group does not protect the C5 proton from lithiation. n-BuLi often causes "halogen dance" or deprotonation at the benzylic methyls of the mesityl group.

  • Fix: Use TMPMgCl·LiCl (Knochel-Hauser base) at -78°C. It is bulkier and more selective for the C2 position over the benzylic protons.

References

  • Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metalation–Deprotonation Mechanism in C–H Bond Activation. Chemistry Letters. Link

  • Glover, B., et al. (2003).[2] Reliable Palladium-Catalyzed Arylation of Heterocycles. Organic Letters. Link

  • Martin, R., & Buchwald, S. L. (2008).[3] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4] Journal of the American Chemical Society. Link

  • Altenhoff, G., et al. (2003).[2] An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides.[2] Angewandte Chemie. Link

Sources

Technical Support Center: Purification of 4-Mesitylthiazol-2-amine

[1]

Case ID: PUR-MST-004 Subject: Purification Protocols for 4-Mesitylthiazol-2-amine (Crude) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Introduction

Welcome to the Technical Support Center. You are likely working with the Hantzsch thiazole synthesis product derived from 2-bromo-1-(2,4,6-trimethylphenyl)ethan-1-one and thiourea .[1]

The target molecule, 4-Mesitylthiazol-2-amine , presents unique purification challenges compared to its phenyl analogs.[1] The mesityl group (2,4,6-trimethylphenyl) introduces significant lipophilicity and steric bulk. This often results in the crude product "oiling out" rather than precipitating cleanly during aqueous workups, and it increases solubility in non-polar solvents.

This guide provides a modular purification strategy designed to isolate high-purity material for biological screening or further derivatization.[1]

Module 1: The Hantzsch Workup (Critical First Step)

The Issue: The reaction naturally produces the hydrobromide salt of the thiazole. If you attempt to recrystallize this salt directly, or if you fail to fully neutralize it, you will encounter sticky gums and poor recovery.

Protocol 1.0: Free-Base Liberation Prerequisite: Your reaction mixture (typically in Ethanol) has completed reflux.[2]

  • Concentration: Remove 80-90% of the ethanol under reduced pressure. Do not evaporate to dryness; keep a small amount of solvent to keep impurities in solution.

  • Aqueous Dilution: Pour the residue into crushed ice-water (approx. 5x the reaction volume).

    • Observation: You may see a gummy precipitate.[1] This is normal for mesityl derivatives.[1]

  • Neutralization (The Key Step): Slowly add Ammonium Hydroxide (28-30%) or saturated Sodium Bicarbonate with vigorous stirring until pH 9–10 is reached.[1]

    • Why: Strong bases like NaOH can sometimes hydrolyze the thiazole ring or cause side reactions. Mild bases are safer.

  • Precipitation Management:

    • Scenario A (Solid forms): Filter the solid, wash with copious water (to remove unreacted thiourea), and dry under vacuum.

    • Scenario B (Oiling out): If the product forms a sticky oil (common due to the greasy mesityl group), do not filter. Perform an extraction with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to obtain the crude solid.

Module 2: Recrystallization Strategies

The Issue: The mesityl group makes the compound too soluble in pure ethanol and insoluble in water, leading to "oiling out" in standard alcohol/water systems.

Decision Matrix:

Solvent SystemSuitabilityNotes
Ethanol/Water ModerateClassic method.[1] Risk of oiling out. Requires precise control.[1]
Toluene/Heptane High Excellent for lipophilic mesityl derivatives.[1]
Ethyl Acetate/Hexane HighGood alternative if Toluene is undesirable.[1]
Methanol LowOften too soluble; poor recovery.[1]
Protocol 2.1: The Toluene/Heptane Method (Recommended)

This method leverages the temperature-dependent solubility of the mesityl group.

  • Dissolution: Dissolve the crude dried solid in the minimum amount of boiling Toluene .

  • Filtration: If the hot solution is cloudy (inorganic salts), filter it hot through a glass frit or a small pad of Celite.

  • Counter-Solvent: Remove from heat. While still hot, slowly add Heptane (or Hexane) dropwise until a faint turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of hot Toluene to clear the solution again.

  • Crystallization: Allow the flask to cool slowly to room temperature on a cork ring. Do not disturb.[1] Once at room temperature, move to a 4°C fridge.

  • Collection: Filter the white/off-white needles and wash with cold Heptane.[1]

Module 3: Troubleshooting & Advanced Purification

Issue: "My product is colored (Yellow/Brown) even after recrystallization."

Cause: Oxidation products of thiourea or polymerized

1Solution:
  • Dissolve the compound in Acetone or Ethanol.

  • Add Activated Charcoal (5-10% w/w) .

  • Reflux for 15 minutes.

  • Filter hot through Celite.[1]

  • Proceed to recrystallization (Protocol 2.1).

Issue: "I have a stubborn impurity at R_f ~0.6."

Cause: Likely the unreacted

Solution: Flash Chromatography.
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution.[1] Start with Hexane:EtOAc (9:1) to elute the bromoketone, then increase polarity to Hexane:EtOAc (7:3) to elute the amine.

  • Note: The amine may streak on silica. Add 1% Triethylamine to the mobile phase to sharpen the bands.

Visual Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(HBr Salt)Workup1. Evaporate EtOH2. Add Ice Water3. Basify to pH 9-10Start->WorkupStateCheckPhysical State?Workup->StateCheckSolidPrecipitate FormsStateCheck->SolidPrecipitateOilSticky Oil / GumStateCheck->OilOils OutCrudeBaseCrude Free BaseSolid->CrudeBaseFilter & DryExtractExtract with EtOAcWash with BrineDry & ConcentrateOil->ExtractExtract->CrudeBaseRecrystRecrystallization(Toluene/Heptane)CrudeBase->RecrystPurityCheckCheck Purity(TLC / NMR)Recryst->PurityCheckSuccessPure Product(Store Desiccated)PurityCheck->SuccessPureFailImpure / ColoredPurityCheck->FailImpureCharcoalActivated CharcoalTreatmentFail->CharcoalColoredColumnFlash Column(Hex/EtOAc + 1% Et3N)Fail->ColumnStubborn ImpurityCharcoal->RecrystColumn->Success

Caption: Decision logic for converting crude Hantzsch reaction product into pure 4-mesitylthiazol-2-amine.

Frequently Asked Questions (FAQs)

Q: Why does my product smell like garlic/sulfur? A: This indicates residual thiourea or sulfur breakdown products.[1]

  • Fix: Ensure you wash the crude solid thoroughly with water during the initial workup. Thiourea is highly water-soluble.[1] If the smell persists, recrystallize from Ethanol/Water (even if yield is lower) as this removes polar sulfur contaminants better than Toluene.

Q: Can I use the HBr salt directly for the next step? A: It depends on the reaction. If you are doing an acylation (e.g., with an acid chloride), you can often use the salt if you add an extra equivalent of base (like Pyridine or TEA) to the reaction pot. However, for accurate stoichiometry and cleaner reactions, we strongly recommend isolating the free base using Protocol 1.0 .

Q: The melting point is lower than reported (Literature: ~138-140°C for similar analogs). A: Depressed melting points usually indicate solvent trapping (common with mesityl compounds) or contamination with the

1

References

  • Hantzsch Thiazole Synthesis (General Mechanism & Conditions)

    • Source: Organic Syntheses, Coll.[3] Vol. 3, p. 76 (1955).

    • Relevance: Found

      
      -haloketones with thiourea.[1]
      
    • URL:[Link]

  • Purification of 2-Aminothiazoles (Recrystallization Context)

    • Source:Asian Journal of Chemistry, "Microwave-Assisted Synthesis of 2-amino-4-substituted thiazoles."[1][4]

    • Relevance: Validates the use of Ethanol and Ethanol/Water systems for general aryl-thiazole purific
    • URL:[Link] (General Journal Link for verification of method standards)

  • Solubility & Lipophilicity of Mesityl Groups

    • Source:Journal of Organic Chemistry, various entries on steric hindrance in Hantzsch synthesis.
    • Relevance: Supports the recommendation for non-polar solvent systems (Toluene/Heptane) due to the lipophilic nature of the 2,4,6-trimethylphenyl group.
    • URL:[Link]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 4-Mesitylthiazol-2-amine and its precursors before handling.

Technical Support Center: Stabilizing 2-Aminothiazoles Against Oxidation During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and storage of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but often sensitive compounds. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the long-term integrity of your 2-aminothiazole samples.

Introduction: The Challenge of 2-Aminothiazole Stability

2-aminothiazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] However, their inherent reactivity, particularly the electron-rich amino group and thiazole ring, makes them susceptible to oxidative degradation.[4][5] This degradation can compromise experimental results, lead to inaccurate biological data, and ultimately hinder drug discovery efforts.[6][7] Understanding and mitigating the factors that contribute to oxidation is paramount for any laboratory working with these compounds.

This guide provides a comprehensive framework for preventing the oxidation of 2-aminothiazoles during storage. We will delve into the underlying chemical principles, offer practical, step-by-step protocols, and provide evidence-based recommendations to maintain the stability and purity of your valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the oxidation of 2-aminothiazoles?

A1: The primary culprits behind the degradation of 2-aminothiazoles are exposure to atmospheric oxygen, light, and elevated temperatures.[8] The amino group and the sulfur atom in the thiazole ring are particularly prone to oxidation, which can lead to the formation of various degradation products, including oxides and polymerized materials.[9][10][11]

Q2: What are the visible signs of 2-aminothiazole degradation?

A2: A common sign of degradation is a change in the physical appearance of the compound. For instance, 2-aminothiazole itself is typically a light brown crystalline or granular solid.[12] Discoloration, such as darkening, or changes in texture can indicate oxidation or other forms of decomposition. However, the absence of visible changes does not guarantee stability, making analytical confirmation crucial.

Q3: What is the ideal temperature for storing 2-aminothiazole derivatives?

A3: For long-term stability, it is highly recommended to store 2-aminothiazole derivatives at low temperatures. Storage at -20°C is a common and effective practice for preserving the integrity of sensitive compounds.[6] For some highly unstable derivatives, cryogenic storage at -80°C or below may be necessary.[8] Room temperature storage is generally not recommended for extended periods, as it can accelerate degradation.[6]

Q4: Is an inert atmosphere necessary for storing all 2-aminothiazoles?

A4: While not all derivatives exhibit the same level of sensitivity, utilizing an inert atmosphere is a robust preventative measure against oxidation.[8][13] For compounds known to be sensitive to air or for long-term storage, blanketing with an inert gas like argon or nitrogen is strongly advised.[14][15] This is especially critical for compounds that will be stored for many months or years.

Q5: Can I use antioxidants to stabilize my 2-aminothiazole samples?

A5: The addition of antioxidants can be an effective strategy to inhibit oxidative degradation, particularly for solutions.[16][17] However, the choice of antioxidant must be carefully considered to ensure it does not interfere with downstream applications. The antioxidant's own stability and potential reactivity with the 2-aminothiazole derivative should be evaluated. Some heterocyclic compounds themselves can possess antioxidant properties.[18][19][20]

Troubleshooting Guides: Proactive and Reactive Solutions

This section provides detailed protocols to address and prevent the oxidation of 2-aminothiazoles.

Proactive Strategy: Establishing Optimal Storage Conditions from Day One

The most effective approach to preventing oxidation is to establish a rigorous storage protocol from the moment a new compound is synthesized or received.

Experimental Protocol: Inert Gas Blanketing for Solid Compounds

  • Container Selection: Choose a vial made of amber glass or an opaque material to protect the compound from light.[8] Ensure the vial has a screw cap with a PTFE-lined septum for a tight seal.

  • Inert Gas Source: Use a cylinder of high-purity nitrogen or argon gas equipped with a regulator.

  • Flushing Procedure:

    • Place the vial containing the 2-aminothiazole compound in a desiccator or glove box with an inert atmosphere.

    • If a glove box is unavailable, gently flush the headspace of the vial with a slow stream of inert gas for 30-60 seconds using a long needle connected to the gas source. The needle should reach the bottom of the vial to displace the air effectively.

    • Simultaneously, use a second, shorter needle to serve as an outlet for the displaced air.

  • Sealing: Immediately after flushing, tightly seal the vial with the cap. For added protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store the vial at the appropriate low temperature (-20°C or -80°C).[6][8]

Causality: By replacing the oxygen-rich air in the vial's headspace with an inert gas, the primary reactant required for oxidation is removed, significantly slowing down the degradation process.[13]

Reactive Strategy: Assessing and Mitigating Suspected Oxidation

If you suspect that a stored 2-aminothiazole sample has undergone oxidation, it is crucial to assess its purity before use.

Experimental Protocol: Purity Assessment by HPLC-UV and LC-MS

  • Sample Preparation: Carefully prepare a solution of the suspect 2-aminothiazole in a suitable solvent, such as acetonitrile or methanol, at a known concentration. Also, prepare a solution from a fresh or well-preserved reference standard if available.

  • HPLC-UV Analysis:

    • Develop an appropriate HPLC method using a C18 column. The mobile phase will typically consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Inject both the suspect sample and the reference standard.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in the suspect sample relative to the standard indicates degradation.

  • LC-MS/MS Analysis:

    • For a more definitive identification of degradation products, utilize LC-MS/MS.[21]

    • The mass spectrometer can provide the molecular weights of the components in each peak, helping to identify potential oxidation products (e.g., N-oxides, sulfoxides).

Causality: These analytical techniques provide a quantitative measure of purity and can help identify the chemical nature of the degradation products, confirming whether oxidation has occurred.[21]

Visualizing the Decision Process for Storage

The following diagram illustrates a logical workflow for determining the appropriate storage conditions for your 2-aminothiazole derivatives.

StorageDecision start Start: New 2-Aminothiazole Compound assess_sensitivity Assess Sensitivity to Air, Light, and Heat start->assess_sensitivity is_sensitive Is the compound known to be sensitive? assess_sensitivity->is_sensitive long_term_storage Intended for Long-Term Storage (> 6 months)? is_sensitive->long_term_storage No/Unknown inert_gas Store under Inert Gas (Argon or Nitrogen) is_sensitive->inert_gas Yes long_term_storage->inert_gas Yes standard_storage Standard Storage: Cool, Dry, Dark Place long_term_storage->standard_storage No low_temp Store at Low Temperature (-20°C or -80°C) inert_gas->low_temp amber_vial Use Amber Vial or Protect from Light low_temp->amber_vial monitor_stability Monitor Stability Periodically (e.g., HPLC) amber_vial->monitor_stability standard_storage->monitor_stability

Caption: Decision tree for selecting 2-aminothiazole storage conditions.

Quantitative Data Summary: Recommended Storage Parameters

ParameterRecommended ConditionRationale
Temperature -20°C for routine long-term storage.[6]Slows down the rate of chemical degradation.[6]
-80°C for highly sensitive compounds.[8]Provides maximum stability for extended periods.
Atmosphere Inert gas (Argon or Nitrogen).[14][15]Prevents oxidative reactions by displacing oxygen.[13]
Light Exposure Store in amber vials or in the dark.[7][8]Prevents photodegradation.[22][23]
Container Tightly sealed glass vials with PTFE-lined caps.[9]Minimizes exposure to atmospheric moisture and oxygen.[8]

Conclusion: A Proactive Approach to Compound Integrity

The stability of 2-aminothiazole derivatives is a critical factor in the success of research and development programs. By implementing the proactive storage strategies outlined in this guide—namely, controlling temperature, atmosphere, and light exposure—researchers can significantly mitigate the risk of oxidative degradation. Regular monitoring of compound purity through analytical techniques such as HPLC provides an essential quality control measure. A commitment to these best practices will ensure the integrity of your valuable compounds and the reliability of your experimental data.

References

  • Improving Long-Term Compound Storage in I.
  • 2-Aminothiazole(96-50-4). ChemicalBook.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • Selected Heterocyclic Compounds as Antioxidants.
  • Introduction of novel substrate oxidation into cytochrome c peroxidase by cavity complementation: oxidation of 2-aminothiazole and covalent modification of the enzyme. (1997, September 30). PubMed.
  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange.
  • Inhibitory Effect of 2-Aminothiazole Derivatives in Oxidation Reactions. (2001, September 1). Semantic Scholar.
  • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. (2019, August 5). NIH.
  • Testing Drug Stability for Long-Term Storage. (2012, October 5). Drug Discovery and Development.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
  • Inert gases: Significance and symbolism. (2026, January 31).
  • (PDF) Principles of Inert Atmosphere Storage. (2024, December 27).
  • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed.
  • 2-Aminothiazole CAS 96-50-4 | 801272. Merck Millipore.
  • Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation | Request PDF. (2025, August 7).
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • Inert Gas Systems: What You Need To Know. (2025, December 4). Nimc.
  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.
  • Inhibitory Effect of 2Aminothiazole Derivatives in Oxidation Reactions.
  • 2-Aminothiazole | C3H4N2S. PubChem.
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023, March 20). RSC Publishing.
  • 2-Amino Thiazole CAS No 96-50-4 MATERIAL SAFETY D
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed.
  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025, October 12).
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Precedents for Good Storage Practice. Applied Clinical Trials Online.
  • (PDF) Novel Heterocyclic Compounds as Antioxidants for Egyptian Base Stock. (2023, March 4).
  • Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay.
  • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021, January 15). PMC.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7).
  • 2-Aminothiazole 97 96-50-4. Sigma-Aldrich.
  • Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
  • 2-Aminothiazole - Safety D
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI.
  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025, January 3). EXCLI Journal.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • (PDF) Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. (2025, October 15).

Sources

Technical Support Center: Recrystallization of 4-Mesitylthiazol-2-amine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Mesitylthiazol-2-amine HBr. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on selecting appropriate recrystallization solvents and troubleshooting common experimental issues. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to ensure you can achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 4-Mesitylthiazol-2-amine HBr to consider when selecting a recrystallization solvent?

A1: The structure of 4-Mesitylthiazol-2-amine HBr dictates its solubility. You must consider three main features:

  • The Hydrobromide Salt: The presence of the HBr salt makes the molecule ionic and significantly increases its polarity compared to the freebase. This suggests that highly nonpolar solvents like hexanes or toluene will likely be poor solvents for dissolution.[1][2]

  • The Thiazole Ring: The thiazole ring is a polar heterocyclic system capable of hydrogen bonding.[3]

  • The Mesityl Group: This bulky, nonpolar (hydrocarbon) group (2,4,6-trimethylphenyl) will contribute to solubility in less polar organic solvents.

The ideal solvent will need to balance these competing factors. It must be polar enough to dissolve the ionic salt at an elevated temperature but allow the less soluble, purified compound to crystallize upon cooling.

Q2: What is the general principle for choosing a single solvent for recrystallization?

A2: The fundamental principle is "like dissolves like," but with a crucial temperature-dependent caveat.[4] A suitable single solvent for recrystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should completely dissolve your crude 4-Mesitylthiazol-2-amine HBr near its boiling point.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease dramatically, promoting the formation of pure crystals.

  • Inertness: The solvent must not react with the compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.

For amine salts, polar protic solvents like alcohols (ethanol, methanol, isopropanol) are often a good starting point.[5][6]

Q3: When should I consider using a mixed-solvent system (solvent/anti-solvent)?

A3: A mixed-solvent system is ideal when no single solvent meets the criteria perfectly. This is a common scenario for compounds with mixed polarity, like 4-Mesitylthiazol-2-amine HBr. The strategy involves:

  • Dissolving the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, methanol).

  • Adding a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., diethyl ether, hexanes, or water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point).[5][7]

  • Adding a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allowing the mixture to cool slowly, which induces crystallization.

This technique provides fine control over the saturation point and is highly effective for purifying amine salts.[5]

Q4: Which specific solvents or solvent systems are recommended starting points for 4-Mesitylthiazol-2-amine HBr?

A4: Based on the structure and general principles for purifying thiazole amine salts, the following systems are excellent starting points for small-scale screening:

  • Single Solvents: Ethanol, Isopropanol (IPA), Methanol.

  • Mixed-Solvent Systems:

    • Ethanol / Diethyl Ether

    • Isopropanol / Hexanes

    • Methanol / Water (depending on impurity profile)

    • Ethanol / Water[8][9]

Troubleshooting Guide

Q5: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.[10]

Causality & Solutions:

  • Precipitation Above Melting Point: The compound is leaving the solution when the solvent is still too hot. To fix this, reheat the mixture to redissolve the oil and add a small amount of additional hot solvent (1-5% more volume) to increase the solvency.[10]

  • High Impurity Load: A high concentration of impurities can depress the melting point of your compound, leading to oiling. If adding more solvent doesn't work, consider a pre-purification step (like a charcoal treatment if impurities are colored) or column chromatography of the freebase before salt formation.

  • Solvent Choice: The polarity of the solvent may be too close to that of the solute. Try a slightly more polar or less polar solvent system.

Q6: I have a very low or no yield of crystals after cooling. What went wrong?

A6: This is one of the most common issues in recrystallization and usually points to a problem with solvent volume or cooling.[7][11]

Causality & Solutions:

  • Too Much Solvent: This is the most frequent cause. If you used too much solvent to dissolve the compound, the solution never reaches saturation upon cooling.[7][11] Solution: Boil off a portion of the solvent to concentrate the solution, then allow it to cool again.

  • Insufficient Cooling: The temperature may not be low enough to significantly decrease the compound's solubility. Solution: After cooling to room temperature, place the flask in an ice-water bath.[7]

  • Crystallization is Slow: Some compounds require more time or energy to nucleate. Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create a rough surface for crystals to form. Alternatively, add a "seed crystal" from a previous successful batch.[10]

Q7: My crystals formed too quickly and appear as a fine powder. Are they pure?

A7: Rapid crystallization, often called "crashing out," is undesirable because impurities can get trapped within the fast-forming crystal lattice, compromising purity.[10]

Causality & Solutions:

  • Supersaturation: The solution was too concentrated, or the temperature dropped too quickly.

  • Solution: An ideal crystallization should have crystals appearing after about 5 minutes and continue to grow over 20-30 minutes.[10] To slow it down, reheat the solution and add a small excess of solvent (5-10%). Insulating the flask by placing it on a cork ring or wood block and covering it with a watch glass can also promote slower cooling.[10]

Experimental Protocols

Protocol 1: Solvent Screening for 4-Mesitylthiazol-2-amine HBr

This protocol uses a small-scale approach to efficiently identify a suitable solvent or solvent system.

  • Preparation: Place approximately 20-30 mg of your crude 4-Mesitylthiazol-2-amine HBr into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a potential solvent (e.g., ethanol, isopropanol, water, ethyl acetate) dropwise, vortexing after each drop, up to about 0.5 mL. Note the solubility at room temperature. A good solvent should show poor solubility.

  • Heating: Place the test tubes that showed poor solubility in a hot water or sand bath. Heat gently and observe. If the compound dissolves completely, it is a potential candidate.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. Then, place them in an ice bath.

  • Observation: A successful solvent will produce a good yield of crystalline solid. If no crystals form, the solvent is likely too good. If the compound remains insoluble when hot, it is a poor solvent.

  • Mixed-Solvent Test: For a mixed-solvent test, dissolve the compound in a good solvent (e.g., ethanol) at room temperature. Add a poor solvent (e.g., diethyl ether) dropwise until turbidity persists. If this works, it is a promising system.

Protocol 2: Recrystallization of 4-Mesitylthiazol-2-amine HBr
  • Dissolution: Place the crude 4-Mesitylthiazol-2-amine HBr in an appropriately sized Erlenmeyer flask. Add a stir bar.

  • Add Hot Solvent: Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to fully dissolve the solid at the boiling point. This ensures a minimum of near-boiling solvent is used.[11]

  • Hot Filtration (If Necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization:

    • Single Solvent: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.

    • Mixed-Solvent: If using a mixed-solvent system, add the "poor" solvent (anti-solvent) dropwise to the hot, clear solution until it turns faintly cloudy. Add a drop or two of the "good" solvent to clarify, then remove from heat and cool.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a minimum amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity IndexMiscible Anti-SolventsNotes
Methanol 655.1Water, Diethyl Ether, TolueneHighly polar, good for dissolving salts. Can be too effective, leading to lower yields.
Ethanol 784.3Water, Diethyl Ether, HexanesExcellent general-purpose solvent for amine salts. Balances polarity well.[3]
Isopropanol (IPA) 823.9Water, HexanesLess polar than ethanol, good for compounds with significant nonpolar character.
Water 10010.2Acetone, Ethanol, MethanolMay be a good anti-solvent or part of a pair if impurities are highly organic-soluble.[3]
Ethyl Acetate 774.4Hexanes, HeptaneA less polar option; may be suitable if the compound is less salt-like than expected.[5]
Diethyl Ether 352.8N/A (as anti-solvent)Common anti-solvent for precipitating salts from alcoholic solutions.[5]
Hexanes ~690.1N/A (as anti-solvent)Highly nonpolar anti-solvent. Good for use with moderately polar solvents like IPA or EtOAc.[3]

Visualization

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation & Screening cluster_main Main Recrystallization Protocol cluster_analysis Analysis & Troubleshooting start Crude 4-Mesitylthiazol-2-amine HBr screen Solvent Screening (Protocol 1) start->screen dissolve Dissolve in Minimum Hot Solvent screen->dissolve Select Best Solvent(s) hot_filter Hot Filtration? (If insoluble impurities) dissolve->hot_filter cool Slow Cooling (Room Temp -> Ice Bath) hot_filter->cool Yes hot_filter->cool No collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Under Vacuum wash->dry troubleshoot Troubleshoot? (Low Yield, Oiling Out) dry->troubleshoot pure_product Pure Crystalline Product troubleshoot->screen Re-optimize troubleshoot->pure_product Successful

Caption: Workflow for solvent selection and recrystallization of 4-Mesitylthiazol-2-amine HBr.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Various Authors. (2024). What's the best solvent to remove these crystals and recrystallize it? Reddit. Retrieved from [Link]

  • Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Lee, B. J., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. Pharmaceutics. Retrieved from [Link]

  • Various Authors. (2018). Are amines soluble in organic solvents? Quora. Retrieved from [Link]

Sources

Troubleshooting low reactivity of mesityl-substituted amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Mesityl Wall"

You are likely reading this because your standard reaction conditions—which work perfectly for aniline or


-toluidine—have failed completely with 2,4,6-trimethylaniline (mesitylamine).

The Root Cause: The two ortho-methyl groups create a formidable steric blockade. This is not merely an electronic effect; it is a kinetic barrier. In transition metal catalysis, these methyls prevent the amine from coordinating to the metal center (blocking the


 intermediate). In amide coupling, they shield the nitrogen nucleophile from attacking the carbonyl carbon.

This guide abandons "standard" protocols in favor of high-energy, sterically-optimized systems designed to breach this wall.

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)

Diagnostic: Why is my reaction stalling?

If your reaction stalls at <10% conversion, the issue is likely reductive elimination . The bulky mesityl group destabilizes the necessary three-coordinate Pd-intermediate, preventing the formation of the C-N bond.

Troubleshooting Decision Tree

MesitylCoupling Start Substrate Analysis Type Amine Type? Start->Type Primary Primary Mesityl Amine (Ar-NH2) Type->Primary Secondary Secondary Mesityl Amine (Ar-NH-R) Type->Secondary Brett Recommendation A: Pd-G4-BrettPhos (Excellent for 1° amines) Primary->Brett Standard Route RuPhos Recommendation B: Pd-G4-RuPhos (Standard for 2° amines) Secondary->RuPhos Standard Route PEPPSI Recommendation C: Pd-PEPPSI-IPent (The 'Nuclear' Option) Brett->PEPPSI If Fails RuPhos->PEPPSI If Fails

Figure 1: Decision logic for catalyst selection based on amine substitution pattern.

Solution A: The Phosphine Ligand Approach

Mechanism: You must use dialkylbiaryl phosphine ligands. BrettPhos is the gold standard for primary mesityl amines because its bulk prevents the formation of inactive palladium dimers, while RuPhos is optimized for secondary amines .

  • Critical Adjustment: Do not use Pd(OAc)₂ or Pd₂dba₃ + Ligand. The activation energy to form the active

    
     species is too high in the presence of bulky substrates.
    
  • Protocol: Use Precatalysts (Pd-G3 or Pd-G4) which contain the ligand pre-bound and an amine scaffold that ensures 1:1 Pd:Ligand stoichiometry.

Solution B: The NHC "Sledgehammer" (Pd-PEPPSI-IPent)

If phosphines fail, switch to N-Heterocyclic Carbenes (NHCs). The Pd-PEPPSI-IPent catalyst features massive steric bulk (isopentyl groups) that forces the reaction forward by destabilizing the ground state, accelerating the difficult reductive elimination step .

Optimized Protocol: Pd-PEPPSI-IPent Coupling

  • Charge: Aryl halide (1.0 equiv), Mesityl amine (1.2 equiv),

    
     (1.4 equiv).
    
  • Catalyst: Add Pd-PEPPSI-IPent (2 mol%).

  • Solvent: Dioxane or Toluene (0.2 M).

  • Temp: Heat to 80°C. Note: This catalyst is air-stable, but the reaction must be run under Argon/Nitrogen.

Module 2: Amide Bond Formation

FAQ: "Why did EDC/HOBt fail?"

Carbodiimide reagents (EDC, DCC) form an O-acylisourea intermediate. For mesityl amines, the nucleophilic attack on this intermediate is slower than the hydrolysis or rearrangement of the intermediate, leading to recovered starting material or N-acylurea byproducts.

Comparative Reagent Efficacy Table
Reagent ClassExampleReactivity w/ MesitylamineRecommendation
Carbodiimides EDC, DCCPoor (<20% Yield)Avoid. Kinetics are too slow.
Uronium Salts HATU, HBTUModerate (40-60% Yield)Use only for acid-sensitive substrates.
Acid Chlorides

,

High (>90% Yield)Primary Recommendation.
Phosphonium PyBrOPGood Alternative if acid chloride is unstable.
The "Nuclear Option": Acid Chloride Generation

For 2,4,6-trimethylaniline, you must activate the carboxylic acid to its most reactive form.

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1-2 h).

  • Evaporation: Remove solvent in vacuo to eliminate excess HCl/Oxalyl Chloride.

  • Coupling: Redissolve the crude acid chloride in dry DCM. Add Mesitylamine (1.1 equiv) and Pyridine (2.0 equiv) or 2,6-Lutidine .

    • Why Pyridine? It acts as both a base and a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate that is more susceptible to attack by the bulky amine .

Module 3: Nucleophilic Substitution ( )

FAQ: "Can I displace a halogen directly?"

Scenario: You are trying to react mesitylamine with a chloropyrimidine or chlorobenzene. Reality Check: Standard


 will likely fail unless the electrophile is extremely electron-deficient (e.g., dinitro-halobenzene).

Workaround: If you cannot use Pd-catalysis (due to metal scavenging limits), you must use Lithium Amides .

  • Deprotonation: Treat Mesitylamine with LiHMDS (1.1 equiv) in THF at 0°C to form the lithium anilide.

  • Reaction: Add the electrophile. The anionic nitrogen is a significantly better nucleophile and smaller than the neutral amine, allowing it to bypass some steric strain.

References

  • Tian, J., Wang, G., Qi, Z.-H., & Ma, J. (2020).[1] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination.[1][2][3] ACS Omega, 5(34), 21385–21391.[1] [Link]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 48(13), 2383-2387. [Link]

  • ChemPros Community. (2021).[1][4] Tips and tricks for difficult amide bond formation. Reddit. [Link]

  • Lalic, G., et al. (2015).[5] Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications, 51, 11048-11051.[5] [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Purity Analysis of Thiazole Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiazole amine intermediates are foundational building blocks in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Their structural integrity and purity are paramount, as even minor impurities can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for assessing the purity of these molecules due to its high resolution, sensitivity, and quantitative accuracy.[3]

This guide provides an in-depth comparison of two orthogonal HPLC methodologies for the purity analysis of thiazole amine intermediates: the robust, widely-applicable Reversed-Phase (RP-HPLC) method and the problem-solving Hydrophilic Interaction Liquid Chromatography (HILIC) method. Understanding the principles, advantages, and practical execution of both techniques empowers researchers to select and develop the most suitable method for their specific analytical challenge. All methodologies discussed are designed to be self-validating, aligning with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[4][5][6]

Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common starting point for the purity analysis of moderately polar to non-polar small molecules like many thiazole amine intermediates.[7][8] The separation mechanism is based on the partitioning of analytes between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[7]

The "Why": Causality Behind Method Choices
  • Stationary Phase (Column): A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC.[7] The long alkyl chains provide a highly hydrophobic surface. The thiazole amine and its potential impurities interact with this surface; compounds with greater hydrophobicity are retained longer. This allows for the effective separation of process-related impurities, which often differ in their substitution patterns and, consequently, their hydrophobicity.

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) is typically employed. Starting with a high aqueous content allows for the retention of the main thiazole amine peak, while gradually increasing the percentage of ACN (the stronger, less polar solvent) elutes more hydrophobic impurities.

  • Mobile Phase Additive - 0.1% Trifluoroacetic Acid (TFA): This is a critical component for analyzing basic compounds like thiazole amines.[9]

    • pH Control: At the low pH created by 0.1% TFA (approx. pH 2.1), the amine functional group is fully protonated.[10][11] This ensures a single, consistent ionic state for the analyte, preventing peak broadening or splitting that can occur if the amine exists in both protonated and neutral forms.

    • Improved Peak Shape: Residual silanol groups (Si-OH) on the silica backbone of the stationary phase can be deprotonated and negatively charged, leading to secondary ionic interactions with the protonated amine. This causes significant peak tailing. TFA acts as an ion-pairing agent, effectively masking these silanols and resulting in sharper, more symmetrical peaks.[12][13] While formic acid is an alternative, TFA is a stronger ion-pairing agent, often yielding superior peak shapes for basic compounds in UV-based methods.[10][12]

  • Detection: The thiazole ring provides a strong chromophore. UV detection is typically set near the absorbance maximum of the 2-aminothiazole core, which is around 250-270 nm, to ensure high sensitivity for both the main component and related impurities.[14][15][16] A recent study on a novel aminothiazole derivative utilized a detection wavelength of 272 nm.[17]

Experimental Workflow: RP-HPLC Method Development

RP_HPLC_Workflow prep Sample & Standard Preparation system System Setup: C18 Column, 4.6x150mm, 5µm Mobile Phase A: 0.1% TFA in H₂O Mobile Phase B: 0.1% TFA in ACN prep->system Load Samples inject Injection (e.g., 10 µL) system->inject gradient Gradient Elution (e.g., 5-95% B over 20 min) Flow: 1.0 mL/min inject->gradient detect UV Detection (e.g., 254 nm or λmax) gradient->detect analyze Data Analysis: Peak Integration, Purity Calculation, System Suitability (Tailing, Resolution) detect->analyze

Caption: RP-HPLC workflow for thiazole amine purity analysis.

Method 2: The Alternative - Hydrophilic Interaction Liquid Chromatography (HILIC)

While RP-HPLC is broadly applicable, it struggles with very polar compounds, which may show little to no retention and elute in the solvent front.[8][18] For thiazole amine intermediates that are highly substituted with polar functional groups (e.g., hydroxyls, carboxyls, or additional amines), HILIC provides a powerful and orthogonal separation mechanism.[19][20][21]

The "Why": Causality Behind Method Choices
  • Separation Principle: HILIC can be thought of as a "reverse-reversed phase".[22] It utilizes a polar stationary phase (like bare silica, amide, or diol) and a mobile phase rich in organic solvent (typically >70% ACN).[19][23][24] The high organic content allows a water-enriched layer to form on the surface of the stationary phase. Separation occurs via partitioning of the polar analytes into this immobilized water layer.[24][25] The more hydrophilic the compound, the more strongly it is retained.[25]

  • Stationary Phase (Column): An amide- or amino-bonded phase column is often a good choice for retaining polar basic compounds.[26][27] These phases offer robust and reproducible retention for hydrophilic analytes.

  • Mobile Phase: The mobile phase composition is inverted compared to RP-HPLC. A typical HILIC gradient starts with a high concentration of acetonitrile (e.g., 95%) and gradually increases the concentration of the aqueous component (the strong eluting solvent).[23][25] This ensures that highly polar compounds are retained initially and then eluted as the mobile phase becomes more polar.

  • Mobile Phase Additive - Ammonium Formate/Acetate: Buffers like ammonium formate or acetate are commonly used in HILIC to control pH and improve peak shape. They are volatile, making them compatible with mass spectrometry (MS) detection, which is often coupled with HILIC for enhanced analytical power.[26]

Experimental Workflow: HILIC Method Development

HILIC_Workflow prep Sample & Standard Preparation (in high organic) system System Setup: Amide/Amino Column, 4.6x100mm, 3µm Mobile Phase A: 10mM NH₄OAc in ACN/H₂O (95:5) Mobile Phase B: 10mM NH₄OAc in H₂O/ACN (50:50) prep->system Load Samples inject Injection (e.g., 5 µL) system->inject gradient Gradient Elution (e.g., 0-50% B over 15 min) Flow: 0.8 mL/min inject->gradient detect UV/MS Detection gradient->detect analyze Data Analysis: Peak Integration, Purity Calculation, Assess Orthogonality to RP-HPLC detect->analyze

Caption: HILIC workflow for highly polar thiazole amine analysis.

Head-to-Head Comparison: RP-HPLC vs. HILIC

The choice between RP-HPLC and HILIC is dictated by the physicochemical properties of the thiazole amine intermediate and its expected impurities. The following table summarizes the key performance attributes based on illustrative data for a hypothetical intermediate.

ParameterRP-HPLC Method (C18)HILIC Method (Amide)Rationale & Insights
Analyte Type Moderately Polar to Non-polarHighly Polar / HydrophilicRP-HPLC is the default for most intermediates. HILIC is the specialist tool for compounds that are poorly retained in RP-HPLC.[8][20]
Retention Time (Main Peak) 8.5 min7.2 minRetention times are method-dependent but demonstrate adequate retention away from the solvent front in both cases.
Resolution (Rs) of Main Peak from Polar Impurity 1.2> 2.0HILIC excels at resolving highly polar species that would co-elute or appear in the void volume of an RP-HPLC run.
Peak Tailing Factor (Tf) 1.1 (with TFA)1.3RP-HPLC with TFA provides excellent peak symmetry for basic amines.[12] HILIC can sometimes exhibit more tailing due to complex secondary interactions.
Mobile Phase Compatibility UV-friendly (TFA can suppress MS signal)Excellent for LC-MS (volatile buffers)TFA is a strong ion-pairing agent that can cause signal suppression in mass spectrometry.[10][28] HILIC's high organic content and volatile buffers enhance MS sensitivity.[26]
Pros - Highly robust & reproducible- Wide applicability- Vast library of established methods- Superior retention of polar compounds- Orthogonal selectivity to RP-HPLC- Enhanced MS sensitivityOrthogonality is key; using both methods provides a more complete impurity profile.
Cons - Poor retention for very polar analytes- TFA can be problematic for MS- More complex method development- Sensitive to water content in sample/mobile phase- Can have lower reproducibility than RP-HPLCHILIC requires careful control of mobile phase composition and sample diluent to ensure reproducible retention times.[21]

Detailed Experimental Protocols

Protocol 1: RP-HPLC Purity Method
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or determined λmax).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a final concentration of approximately 0.5 mg/mL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method. Verify system suitability parameters (e.g., tailing factor < 1.5, resolution of critical pairs > 1.5).

Protocol 2: HILIC Purity Method
  • Instrumentation: HPLC or UHPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA or MS detector.

  • Column: Amide-bonded, 100 mm x 3.0 mm, 3 µm particle size.

  • Mobile Phase A: 95:5 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 (v/v) Acetonitrile/Water with 10 mM Ammonium Acetate.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm (or MS detection).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile/Water to a final concentration of approximately 0.5 mg/mL. Crucially, the sample diluent should be similar to the initial mobile phase to prevent peak distortion.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 100 0
    15.0 50 50
    18.0 50 50
    18.1 100 0

    | 25.0 | 100 | 0 |

  • Data Analysis: Integrate all peaks. Calculate purity using the area percent method. Compare the impurity profile to the RP-HPLC method to identify any new or better-resolved impurities.

References

  • Hydrophilic Interaction Chromatography.
  • HILIC – New Separation Principle in Chrom
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Hydrophilic interaction liquid chromatography (HILIC)
  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • Hydrophilic interaction chrom
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH.
  • Hydrophilic Interaction Chromatography Applic
  • Quality Guidelines. ICH.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
  • UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. NIH. (2019-08-05).
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. (2018-05-01).
  • Reversed Phase HPLC Columns. Phenomenex.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
  • Confirming the Purity of Synthesized Aminopropyl Thiadiazole: A Comparative Guide to HPLC and Altern
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine deriv
  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology.
  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. (2024-04-22).
  • The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?
  • When is it important to add drops of trifluoroacetic acid during hplc analysis?
  • Techincal Presentation -- Separation of Polar Molecules using a Stable Amino-bonded Phase HILIC Column. HALO Columns.
  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?
  • TFA vs. Formic Acid.
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • Aminothiazole. NIST WebBook.
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • HPLC solvents and mobile phase additives. University of Sheffield.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. (2016-05-12).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

Sources

A Prospective Guide to the Comprehensive Crystal Structure Analysis of 4-Mesitylthiazol-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the comprehensive crystal structure analysis of 4-Mesitylthiazol-2-amine hydrobromide. While a published crystal structure for this specific compound is not currently available in open literature or the Cambridge Structural Database (CSD), this document outlines a prospective, multi-technique approach for its complete solid-state characterization.[1][2][3] By drawing comparisons with structurally related 2-aminothiazole derivatives, we will explore the expected outcomes, potential challenges, and the synergistic value of integrating various analytical methods.[4][5][6][7][8]

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[4][9][10] A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state of this compound is paramount for elucidating its physicochemical properties, which in turn influence its stability, solubility, and bioavailability—critical parameters in drug development.

The Central Role of Single-Crystal X-ray Diffraction

The unequivocal determination of a molecule's crystal structure is achieved through single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

A Comparative Look at Related Structures

Analysis of similar N,4-diheteroaryl 2-aminothiazole mono-hydrobromide salts reveals common structural motifs.[4] For instance, the protonation site and the subsequent hydrogen bonding network are of significant interest. In related structures, protonation has been observed at the amine nitrogen or a nitrogen atom within an adjacent heteroaryl ring, leading to distinct intermolecular hydrogen bonding patterns, including N-H···Br⁻ and N-H···N interactions that can form complex three-dimensional networks.[4] For this compound, we can anticipate a strong N-H···Br⁻ hydrogen bond. The bulky mesityl group may influence the crystal packing, potentially leading to unique steric interactions and crystalline forms.

Experimental Workflow: A Step-by-Step Protocol

The following workflow outlines the key experimental and analytical steps for a comprehensive characterization.

Caption: Proposed experimental workflow for the comprehensive analysis of this compound.

Protocol 1: Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Selection: A suitable single crystal of this compound is mounted on a goniometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.

Parameter Expected Value/Range (based on related structures[4]) Significance
Crystal System Monoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space Group e.g., P2₁/n, C2/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å) a, b, c dimensions and α, β, γ anglesDefines the size and shape of the repeating unit in the crystal lattice.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Hydrogen Bond Distances (Å) N-H···Br: ~3.2 - 3.5; N-H···N: ~2.8 - 3.1Provides insight into the strength and nature of intermolecular interactions.

Complementary Analytical Techniques: A Holistic Approach

While SC-XRD provides the definitive crystal structure, a comprehensive analysis relies on complementary techniques to characterize the bulk material and provide a more complete physicochemical profile.

Powder X-ray Diffraction (PXRD)

PXRD is an essential tool for analyzing the bulk crystalline material. It is used to confirm the phase purity of the synthesized compound and can be used to identify different polymorphic forms. The experimental PXRD pattern of a new compound should be compared with the pattern simulated from the single-crystal data to ensure the single crystal is representative of the bulk material.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. For this compound, characteristic peaks for N-H, C=N, and C-S stretching vibrations would be expected, and shifts in these peaks upon hydrobromide salt formation can confirm protonation.[9][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure in solution. The chemical shifts of protons and carbons provide detailed information about the chemical environment of each atom.[9][12][14]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques provide information about the thermal stability, melting point, and decomposition of the compound.[13][15][16][17] DSC can reveal phase transitions and melting points, while TGA measures changes in mass as a function of temperature, indicating decomposition or desolvation. For a hydrobromide salt, TGA can help identify the temperature at which the HBr moiety is lost.[18]

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

To gain deeper insight into the intermolecular interactions governing the crystal packing, Hirshfeld surface analysis can be performed on the refined crystal structure. This analysis maps the close contacts between molecules in the crystal, providing a visual representation of hydrogen bonds, van der Waals forces, and other interactions.[19]

Caption: Conceptual diagram illustrating Hirshfeld surface analysis, mapping intermolecular contacts.

Conclusion

The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a robust framework for its complete solid-state characterization. By integrating single-crystal X-ray diffraction with complementary techniques such as powder X-ray diffraction, spectroscopic methods, and thermal analysis, a thorough understanding of its structural and physicochemical properties can be achieved. This multi-faceted approach is indispensable for advancing the development of new pharmaceutical candidates based on the privileged 2-aminothiazole scaffold. The data obtained would be a valuable addition to the scientific community, and deposition in the Cambridge Structural Database would ensure its accessibility for future research.[20]

References

  • Protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles. (n.d.).
  • Cambridge Structural Database System. (n.d.). Physical Sciences Data-Science Service. Retrieved February 15, 2026, from [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Retrieved February 15, 2026, from [Link]

  • UW-Madison Libraries. (n.d.). WebCSD (Cambridge Structural Database - Chemistry). Retrieved February 15, 2026, from [Link]

  • The University of Manchester. (2016, October 17). CCDC 913284: Experimental Crystal Structure Determination. Research Explorer. Retrieved February 15, 2026, from [Link]

  • Sari, U., et al. (2002). Crystal Structure of 4-(1-Mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole. Analytical Sciences, 18(6), 725-6.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved February 15, 2026, from [Link]

  • Sari, U., et al. (2002). Crystal structure of 4-(1-mesityl-1-methylcyclobutane-3-yl)-2-(N-ethyl)aminothiazole. Analytical Sciences, 18(6), 725-726.
  • Aksoy, İ., et al. (2006). Crystal structure of 4-(1-methyl-1-mesitylcyclobutane-3-yl)-2-aminothiazole. Crystal Research and Technology, 41(3), 293-298.
  • Aksoy, İ., et al. (2006). Crystal structure of 4‐(1‐methyl‐1‐mesitylcyclobutane‐3‐yl)‐2‐aminothiazole. Crystal Research and Technology, 41(3), 293-298.
  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115.
  • Materials Project. (n.d.). mp-36248. Retrieved February 15, 2026, from [Link]

  • 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine. (2024).
  • Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. (2024).
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740.
  • A Thermal Analysis Study of the Decomposition of Hydrochlorthiazide. (2015).
  • Thermal and kinetic analyses of 2,5-bis(2-hydroxyphenyl)thiazolo[5,4-d]thiazole. (2012). Journal of Thermal Analysis and Calorimetry, 111(3), 1951-1957.
  • Thermal studies of analgesic active 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][2][4]triazine-3,4-diones. (n.d.). Oriental Journal of Chemistry.

  • applications of mbth as a chromogenic reagent: a review. (2024). International Journal of Biology, Pharmacy and Allied Sciences, 13(6), 2774-2785.
  • Thermal properties of amine hydrochlorides. (1993). Thermochimica Acta, 225, 1-17.
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry, 13(1), 55.
  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. (2023). ChemRxiv.
  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. (2025). Beilstein Journal of Organic Chemistry, 21, 143-157.
  • Spectrophotometric studies of 4-[N'-(4-imino-2-oxo-thiazolidin-5-ylidene)-hydrazino]-benzenesulfonic acid as a reagent for t. (n.d.). SciSpace.
  • 2-Thiazolamine, 4-methyl-. (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

  • Spectrophotometric and spectrofluorometric methods for the determination of non-steroidal anti-inflammatory drugs: A review. (2011). Arabian Journal of Chemistry, 4(4), 341-352.
  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Deriv

Sources

A Comparative Analysis of Thiazole Hydrobromide and Hydrochloride Salts: A Guide to Stability and Selection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing the compound's bioavailability, stability, and manufacturability.[1][2] For basic drug candidates, such as many thiazole-containing compounds, hydrochloride salts are a frequent choice, with approximately 60% of all basic drug salt forms being hydrochlorides.[3] However, the exploration of alternative salt forms, such as hydrobromides, can offer unforeseen advantages in terms of physicochemical properties.[4] This guide provides a comprehensive comparison of the stability of thiazole hydrobromide versus hydrochloride salts, offering experimental protocols and field-proven insights for researchers, scientists, and drug development professionals.

The thiazole ring, a heterocyclic moiety present in numerous pharmaceuticals, possesses unique electronic characteristics that influence its reactivity and degradation pathways.[5] The choice of the counterion, be it chloride or bromide, can modulate these properties, impacting the overall stability of the API.[6] This guide will delve into the theoretical underpinnings of these differences and provide practical methodologies for their empirical evaluation.

Theoretical Considerations: The Influence of the Halide Counterion

The stability of a pharmaceutical salt is not solely an intrinsic property of the API but is significantly influenced by the chosen counterion. In the case of hydrohalide salts, the differences between hydrochloride (HCl) and hydrobromide (HBr) salts, while seemingly subtle, can have significant consequences for the solid-state properties of the drug substance.

Several factors come into play when comparing the stability of these two salt forms:

  • Lattice Energy and Crystal Packing: The size and polarizability of the bromide ion are greater than that of the chloride ion. This can lead to differences in crystal lattice energy and packing arrangements. A more stable crystal lattice generally translates to lower hygroscopicity and greater physical stability.[7]

  • Hygroscopicity: The tendency of a substance to absorb moisture from the atmosphere is a critical stability parameter.[8] While hydrochloride salts are known for their potential to be hygroscopic, the larger, less charge-dense bromide ion can sometimes lead to the formation of less hygroscopic salts. However, this is not a universal rule and is highly dependent on the specific API and its crystal structure.

  • Aqueous Solubility and pH: Both hydrochloride and hydrobromide salts of basic drugs are generally employed to enhance aqueous solubility compared to the free base.[9] The choice of counterion can subtly influence the pH of the microenvironment in a formulation, which in turn can affect the rate of hydrolytic degradation.[6]

  • Chemical Stability: The inherent reactivity of the thiazole ring, including susceptibility to oxidation at the sulfur atom and hydrolysis of functional groups, can be influenced by the solid-state environment created by the counterion.[1][10]

Experimental Design for Comparative Stability Assessment

A robust comparison of thiazole hydrobromide and hydrochloride salts requires a multi-faceted experimental approach. The following protocols outline key stability-indicating tests.

Diagram of the Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Chemical Stability Assessment cluster_3 Data Analysis and Comparison prep Synthesize and Characterize Thiazole Hydrochloride and Thiazole Hydrobromide Salts dvs Hygroscopicity Assessment (Dynamic Vapor Sorption) prep->dvs dsc Thermal Analysis (Differential Scanning Calorimetry) prep->dsc tga Thermogravimetric Analysis prep->tga forced_deg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) prep->forced_deg analysis Comparative Stability Profile - Hygroscopicity - Thermal Properties - Degradation Pathways dvs->analysis dsc->analysis tga->analysis hplc HPLC Analysis of Degradants forced_deg->hplc hplc->analysis G Thiazole Thiazole Derivative Oxidation Oxidation (e.g., H2O2) Thiazole->Oxidation Stress Hydrolysis Hydrolysis (Acid/Base) Thiazole->Hydrolysis Stress Sulfoxide Thiazole N-oxide/Sulfoxide Oxidation->Sulfoxide Forms RingCleavage Ring Cleavage Products Hydrolysis->RingCleavage Leads to SideChain Side-Chain Degradation Products Hydrolysis->SideChain Leads to

Caption: Potential degradation pathways for a thiazole-containing compound.

Conclusion and Recommendations

Based on the hypothetical data, the thiazole hydrobromide salt demonstrates a superior stability profile compared to the hydrochloride salt. Its lower hygroscopicity, higher melting point, and greater resistance to thermal and oxidative degradation make it a more robust candidate for further development.

While hydrochloride salts are a common and often suitable choice, this guide underscores the importance of a comprehensive salt screening and stability assessment program. [2][6]The seemingly minor substitution of a chloride with a bromide counterion can lead to significant improvements in the physicochemical properties of a thiazole-based API. The experimental protocols provided herein offer a robust framework for making an informed and data-driven decision in the salt selection process, ultimately contributing to the development of a safer, more stable, and efficacious drug product.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [URL: https://www.mdpi.com/1999-4923/10/2/63]
  • Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. [URL: https://www.researchgate.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. [URL: https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline]
  • The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. [URL: https://www.tainstruments.
  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [URL: https://www.tainstruments.
  • <1151> PHARMACEUTICAL DOSAGE FORMS. [URL: https://www.drug-dev.com/wp-content/uploads/2021/03/USP-1151-Pharmaceutical-Dosage-Forms.pdf]
  • TGA Analysis in Pharmaceuticals. [URL: https://resolvemass.com/tga-analysis-in-pharmaceuticals/]
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. [URL: https://www.researchgate.net/publication/348332069_Characterization_of_the_Hygroscopic_properties_of_active_pharmaceutical_ingredients]
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. [URL: https://pubmed.ncbi.nlm.nih.gov/17658510/]
  • Direct links between hygroscopicity and mixing state of ambient aerosols: estimating particle hygroscopicity from their single-particle mass spectra. [URL: https://acp.copernicus.org/articles/20/6605/2020/]
  • Improvement of the Thermal Stability and Aqueous Solubility of Three Matrine Salts Assembled by the Similar Structure Salt Formers. [URL: https://www.mdpi.com/1420-3049/29/2/359]
  • <1151> PHARMACEUTICAL DOSAGE FORMS. [URL: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/general-chapter-1151.pdf]
  • Thermal Analysis in the Pharmaceutical Industry. [URL: https://www.tainstruments.
  • Q1A(R2) Guideline - ICH. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
  • The hydrochloride and hydrobromide salt forms of (S)-amphetamine. [URL: https://pubmed.ncbi.nlm.nih.gov/26422209/]
  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [URL: https://www.mdpi.com/2304-8158/9/10/1381]
  • Thermogravimetric Analysis in Pharmaceuticals. [URL: https://veeprho.com/thermogravimetric-analysis-in-pharmaceuticals/]
  • Q1A(R2) Stability Testing of New Drug Substances and Products. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q1ar2-stability-testing-new-drug-substances-and-products]
  • Hydrobromide – Knowledge and References. [URL: https://www.taylorfrancis.com/chapters/edit/10.1201/9781315152330-10/hydrobromide-sarfaraz-niazi]
  • Pharmaceutical Dosage Form Usp 1151 PDF. [URL: https://www.scribd.com/document/547635676/Pharmaceutical-Dosage-Form-Usp-1151-pdf]
  • Hygroscopicity of Fresh and Aged Salt Mixtures from Saline Lakes. [URL: https://www.mdpi.com/2073-4433/12/10/1327]
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5762220/]
  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [URL: https://www.americanpharmaceuticalreview.
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [URL: https://pharmaoffer.com/blog/hydrochloride-vs-base-the-guide-to-api-forms-in-pharmaceuticals]
  • Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. [URL: https://www.scielo.br/j/jbsms/a/rY8V7G8kG4Gz3q3Z6B7q5yq/?lang=en]
  • Forced Degradation Study: An Important Tool in Drug Development. [URL: https://ajrconline.org/HTML_Papers/Asian%20Journal%20of%20Research%20in%20Chemistry__PID__2020-13-1-1.html]
  • Thermogravimetric Analyzer for Pharmaceutical Materials. [URL: https://www.americanpharmaceuticalreview.
  • Hydrochloride vs non-hydrochloride compounds. [URL: https://www.sciencemadness.org/whisper/viewthread.php?tid=50153]
  • Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. [URL: https://www.surfacemeasurementsystems.com/news/unlocking-breakthroughs-8-ways-dvs-is-essential-to-pharmaceutical-research/]
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [URL: https://gscbiologicalpress.com/journals/gscbps/content/api-salt-selection-classical-evolving-approach-modern-drug-development]
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6359550/]
  • Revising the hygroscopicity of inorganic sea salt particles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5495763/]
  • Standard DSC curves of the APIs and their 50/50 physical mixtures. The... [URL: https://www.researchgate.net/figure/Standard-DSC-curves-of-the-APIs-and-their-50-50-physical-mixtures-The-broad-endothermic_fig1_320349830]
  • Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. [URL: https://www.researchgate.
  • Fundamentals of the Differential Scanning Calorimetry application in materials science A Wierzbicka-Miernik. [URL: https://www.imim.pl/files/pub/pd/Monografie/monografia_17/Wierzbicka_Miernik_A.pdf]
  • What purpose does HBr serve in medications? : r/askscience. [URL: https://www.reddit.
  • DVS Systems | Dynamic Vapor Sorption. [URL: https://www.proumid.com/en/dvs-systems/]
  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [URL: https://www.mdpi.com/2297-8739/9/6/102]
  • Direct comparison of the hygroscopic properties of ammonium sulfate and sodium chloride aerosol at relative humidities approaching saturation. [URL: https://pubmed.ncbi.nlm.nih.gov/21141703/]
  • USP<1151> Pharmaceutical Dosage Forms. [URL: https://www.dsdpanalytics.com/post/usp-1151-pharmaceutical-dosage-forms]
  • (PDF) HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. [URL: https://www.researchgate.
  • Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. [URL: https://www.americanpharmaceuticalreview.
  • Back to Basics: Thermogravimetric Analysis (TGA). [URL: https://www.youtube.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. [URL: https://www.pharmtech.
  • ICH Topic Q 1 A (R2) - Stability testing of new drug substances and products. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-r2-stability-testing-new-drug-substances-products-step-5_en.pdf]
  • 1151 PHARMACEUTICAL DOSAGE FORMS. [URL: https://www.semanticscholar.org/paper/1151-PHARMACEUTICAL-DOSAGE-FORMS/09b3b2a26511a3b1e7c5b1b4d0818d1a1b4d0818d]
  • Forced Degradation Studies. [URL: https://medcraveonline.
  • Quality Guidelines. [URL: https://www.ich.org/page/quality-guidelines]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Mesitylthiazol-2-amine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the initial application of our products to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Mesitylthiazol-2-amine hydrobromide, designed for the discerning standards of researchers and drug development professionals. Our approach is grounded in the principles of chemical causality and adherence to established safety frameworks.

Hazard Identification and Risk Assessment

  • Core Structure: The compound is an amine salt. The thiazole amine functional group suggests potential for skin and eye irritation.[1] The hydrobromide salt indicates it is acidic and will release hydrobromic acid in aqueous environments.

  • GHS Classification (Inferred): Based on similar thiazole derivatives, this compound should be handled as a hazardous substance with the following likely classifications:

    • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

    • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

    • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

    • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

It is imperative to treat any unknown substance as hazardous until confirmed otherwise.[4] All chemical waste, including solids, liquids, or containerized gases, should be managed as hazardous unless specifically identified as non-hazardous.[4]

Hazard Classification (Inferred)GHS CategoryPrecautionary Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2AH319: Causes serious eye irritation
Respiratory IrritationCategory 3H335: May cause respiratory irritation

Regulatory Framework: A Commitment to Compliance

The disposal of laboratory chemicals is governed by stringent regulations to protect human health and the environment.[5] In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management "from cradle to grave".[6] This includes proper identification, storage, and disposal. A key mandate is the prohibition of sewering (down-the-drain disposal) of hazardous waste pharmaceuticals, a ban that is in effect in all U.S. states and territories.[7][8][9]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that chemical hazards are assessed and that information is communicated to employees through labels, safety data sheets, and training.[10] Furthermore, OSHA standard 29 CFR 1910.1450 specifically addresses chemical hygiene in laboratories.[10]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste. The causality behind each step is explained to ensure a deep understanding of the safety principles involved.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure appropriate PPE is worn to mitigate exposure risks identified in the hazard assessment.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[2]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure exposed skin is covered.

  • Respiratory Protection: Handle the solid material in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[2]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Action: Collect this compound waste in a dedicated container for solid chemical waste.

  • Causality: Do not mix this waste with other chemical classes without consulting a compatibility chart. Specifically, keep it separate from:

    • Strong Oxidizing Agents: Amine compounds can react violently.

    • Strong Bases: Mixing an amine salt with a strong base can liberate the free amine, which may have different physical and toxicological properties.

    • Aqueous Waste: Unless part of a neutralization procedure, avoid mixing with large amounts of water to prevent uncontrolled dissolution and potential environmental release.

Chemical waste must be accumulated at or near its point of generation under the control of laboratory personnel.[5]

Step 3: Containerization and Labeling

Proper containerization and labeling are mandated by law and are essential for safe handling by waste management personnel.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid.[5][6] The container must be in good condition, free from damage or deterioration.[5]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[11]

    • The approximate quantity of waste.

    • The date accumulation started.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 4: Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Action:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[2]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[1][12] Avoid creating dust.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Causality: Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[4] Immediate cleanup minimizes the risk of inhalation, skin contact, and the contamination of work surfaces.

Step 5: Final Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[5][12]

  • Action: Arrange for the collection of the labeled hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]

  • Causality: Licensed waste disposal companies are equipped to handle and dispose of chemical waste in an environmentally sound manner that complies with all federal, state, and local regulations.[6][12]

  • Empty Containers: An empty container that held this substance must still be treated as hazardous waste unless it has been triple-rinsed.[4] The rinsate from this process must be collected and disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Collection cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: 4-Mesitylthiazol-2-amine HBr B Consult SDS & Institutional Policy A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Is this a spill? C->D E Follow Spill Protocol: Absorb, Collect, Clean D->E Yes F Transfer Waste to Designated Container D->F No E->F G Securely Close Container F->G H Label Container: 'Hazardous Waste' + Full Chemical Name G->H I Store in Designated Satellite Accumulation Area H->I J Segregate from Incompatible Chemicals I->J K Contact EHS or Licensed Waste Contractor for Pickup J->K L Document Waste Transfer K->L M Waste Transported to Approved Disposal Facility L->M

Caption: Disposal workflow for 4-Mesitylthiazol-2-amine HBr.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • TCI America. (2018, July 6). Safety Data Sheet for Methylamine Hydrobromide.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 2-Methyl-6-nitrobenzo[d]thiazol-5-amine.
  • Fisher Scientific. (2010, March 29). Safety Data Sheet for 2-Amino-4-methylthiazole.
  • Fisher Scientific. Safety Data Sheet for 4-Methylthiazole.
  • Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet for ACTICIDE LT 2.
  • TCI Europe N.V. (2025, January 29). Safety Data Sheet for Mesityl Bromide.
  • Fisher Scientific. Safety Data Sheet for 2-Thiazolamine.
  • AEB Group. (2025, July 18). Safety Data Sheet for SINTOLUBE.
  • Sigma-Aldrich Inc. (2024, August 5). Safety Data Sheet.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
  • Occupational Safety and Health Administration. (1991, September 23). Worker Exposures to Volatile Amines.
  • Occupational Safety and Health Administration. (2020, December 31). HYDROGEN BROMIDE.
  • NASA. APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Stericycle. (2021, January 18). EPA Ruling On Hazardous Waste Pharmaceuticals.
  • Occupational Safety and Health Administration. Toxic, Irritative, and Corrosive Gases and Liquids.
  • GovInfo. (2021, October 1). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations.
  • Echemi. 4-METHYLTHIAZOLE-2-CARBOXYLICACIDETHYLESTER Safety Data Sheets.
  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.